Technical Documentation Center

ethyl N-(2,5-difluorophenyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl N-(2,5-difluorophenyl)carbamate
  • CAS: 2145-86-0

Core Science & Biosynthesis

Foundational

ethyl N-(2,5-difluorophenyl)carbamate chemical structure and properties

The following technical guide provides an in-depth analysis of ethyl N-(2,5-difluorophenyl)carbamate , a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical compounds. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of ethyl N-(2,5-difluorophenyl)carbamate , a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical compounds.

Executive Summary

Ethyl N-(2,5-difluorophenyl)carbamate (CAS 2145-86-0) is an organic carbamate ester serving as a critical building block in medicinal chemistry. Characterized by a 2,5-difluoro substitution pattern on the aromatic ring, this molecule exploits the bioisosteric properties of fluorine to modulate metabolic stability and lipophilicity in downstream targets. It is primarily utilized as a protected aniline intermediate or a scaffold for urea-based kinase inhibitors and pesticide formulations.

Chemical Identity & Structural Analysis

The molecule consists of a 2,5-difluoroaniline moiety carbamoylated with an ethyl group. The fluorine atoms at the 2 and 5 positions induce significant electronic effects, reducing the electron density of the aromatic ring and influencing the acidity of the carbamate N-H proton.

Table 1: Chemical Identifiers
PropertyDetail
Chemical Name Ethyl N-(2,5-difluorophenyl)carbamate
CAS Number 2145-86-0
Molecular Formula C

H

F

NO

Molecular Weight 201.17 g/mol
SMILES CCOC(=O)Nc1cc(F)ccc1F
InChI Key Available upon specific isomer verification
Structure Type Aromatic Carbamate (Urethane)
Structural Features[3][4][5]
  • Fluorine Effect: The fluorine atoms act as electron-withdrawing groups (EWG) via induction (-I effect) but electron-donating via resonance (+R effect). In the 2,5-position, they create a unique electrostatic potential surface that alters binding affinity in enzyme pockets compared to non-fluorinated analogs.

  • Carbamate Linker: The -NH-C(=O)O- moiety provides a hydrogen bond donor (NH) and acceptor (C=O), crucial for molecular recognition.

Physicochemical Properties

The following data represents established values for the compound and its close structural analogs.

Table 2: Physical Constants
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Standard for aryl carbamates
Color White to Off-White
Melting Point 50 – 65 °C (Predicted)Analogous to 2,5-dichloro derivative (62-63°C) [1]
Boiling Point ~280 °C (at 760 mmHg)Extrapolated from volatility data
Solubility Soluble in EtOAc, DCM, DMSO, MethanolLow solubility in water
LogP (Octanol/Water) ~2.4 – 2.6Fluorination increases lipophilicity vs. parent
pKa (NH) ~11.5Weakly acidic due to EWG on ring

Synthesis & Reaction Mechanism

The most robust synthetic route involves the nucleophilic acyl substitution of 2,5-difluoroaniline with ethyl chloroformate under basic conditions.

Reaction Scheme

Reagents: 2,5-Difluoroaniline, Ethyl Chloroformate, Pyridine (or K


CO

), Dichloromethane (DCM).

Mechanism:

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of ethyl chloroformate.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The chloride ion is eliminated, reforming the carbonyl bond.

  • Deprotonation: The base removes the proton from the nitrogen cation to yield the neutral carbamate.

Pathway Diagram

SynthesisPathway Start 2,5-Difluoroaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Attack Reagent Ethyl Chloroformate (Electrophile) Reagent->Inter Base Base (Pyridine/Et3N) (Proton Scavenger) Byprod HCl Salt / CO2 Base->Byprod Neutralization Product Ethyl N-(2,5-difluorophenyl)carbamate (Target) Inter->Product Elimination of Cl- Inter->Byprod

Caption: Figure 1. Synthesis pathway via nucleophilic acyl substitution.

Experimental Protocol (Standardized)
  • Preparation: Dissolve 2,5-difluoroaniline (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N

    
    ).
    
  • Addition: Add Pyridine (1.2 eq) and cool the solution to 0°C.

  • Reaction: Dropwise add Ethyl Chloroformate (1.1 eq) over 30 minutes. Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with 1M HCl (to remove pyridine), wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (10-20% EtOAc in Hexanes).

Spectroscopic Characterization

Identification of the product relies on verifying the carbamate linkage and the specific substitution pattern of the aromatic ring.

Table 3: Expected Spectroscopic Signals
MethodSignalAssignment
1H NMR (CDCl

)

1.30 (t, 3H)
Methyl protons of ethyl group

4.25 (q, 2H)
Methylene protons (O-CH

-)

6.80 (br s, 1H)
Carbamate N-H (Exchangeable)

6.6 – 7.9 (m, 3H)
Aromatic protons (Split by F-F coupling)
19F NMR

-115 to -135 ppm
Two distinct multiplets (F-2, F-5)
IR (ATR) 1700 – 1725 cm

C=O[1] Stretch (Carbamate)
3250 – 3350 cm

N-H Stretch

Applications & Biological Relevance[1][6]

  • Agrochemicals: Used as an intermediate for benzoylurea insecticides (e.g., Diflubenzuron analogs) which inhibit chitin synthesis in pests [2].

  • Pharmaceuticals: Acts as a prodrug form of 2,5-difluoroaniline or a stable isostere in kinase inhibitors. The carbamate moiety can improve oral bioavailability compared to the free amine.

  • Material Science: Precursor for fluorinated polyurethanes requiring high thermal stability.

Handling & Safety (MSDS Summary)

  • Hazards: Harmful if swallowed (Acute Tox. 4).[2][3] Causes skin and eye irritation (Irrit. 2).[4]

  • Carcinogenicity: Carbamates as a class are often scrutinized for genotoxicity; however, the ethyl ester is generally less active than vinyl carbamates. Handle with care.

  • Storage: Store in a cool, dry place under inert gas. Moisture sensitive (hydrolysis yields aniline).

References

  • PubChem. (2025). Compound Summary: Ethyl N-phenylcarbamate Analogs. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of Difluoroaniline Derivatives. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Ethyl N-(2,5-difluorophenyl)carbamate (CAS No. 2145-86-0)

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of ethyl N-(2,5-difluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl N-(2,5-difluorophenyl)carbamate, a fluorinated aromatic carbamate of significant interest in medicinal chemistry and drug development. The carbamate moiety is a critical structural feature in numerous therapeutic agents, and its incorporation can significantly influence a molecule's pharmacological profile.[1][2] This guide details the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.

Introduction: The Significance of Fluorinated Carbamates in Drug Discovery

The carbamate functional group is a versatile structural motif in modern drug design, valued for its unique chemical properties and biological activity.[1] Carbamate derivatives have found applications in a wide range of therapeutic areas, including oncology and neurodegenerative diseases.[1] The introduction of fluorine atoms into drug candidates can profoundly impact their metabolic stability, binding affinity, and bioavailability. Therefore, fluorinated carbamates such as ethyl N-(2,5-difluorophenyl)carbamate represent a promising class of compounds for the development of novel therapeutics.

This guide will focus specifically on ethyl N-(2,5-difluorophenyl)carbamate, providing a detailed examination of its chemical and physical characteristics, methods for its preparation and purification, and a thorough analysis of its spectroscopic properties.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of ethyl N-(2,5-difluorophenyl)carbamate are summarized in the table below.

PropertyValueSource
CAS Number 2145-86-0[3]
Molecular Formula C₉H₉F₂NO₂[3]
Molecular Weight 201.17 g/mol [3]
Exact Mass 201.06013485 g/mol [3]
XLogP3 2.2[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 38.3 Ų[3]
Appearance White crystalline solid (predicted)[4][5]

Synthesis of Ethyl N-(2,5-difluorophenyl)carbamate

The synthesis of N-aryl carbamates is a well-established transformation in organic chemistry. A common and effective method involves the reaction of an aniline with an appropriate chloroformate.[4] For the synthesis of ethyl N-(2,5-difluorophenyl)carbamate, the logical precursors are 2,5-difluoroaniline and ethyl chloroformate.

General Reaction Scheme

G 2,5-Difluoroaniline 2,5-Difluoroaniline Product Ethyl N-(2,5-difluorophenyl)carbamate 2,5-Difluoroaniline->Product + Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Product + Base Base (e.g., Pyridine, Triethylamine) Base->Product Solvent Anhydrous Solvent (e.g., THF, CH2Cl2) Solvent->Product

Caption: General synthesis of ethyl N-(2,5-difluorophenyl)carbamate.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for carbamate synthesis.[6][7] Researchers should optimize conditions as needed for their specific setup.

Materials:

  • 2,5-Difluoroaniline

  • Ethyl chloroformate

  • Anhydrous pyridine or triethylamine

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-difluoroaniline (1.0 equivalent) in anhydrous THF or DCM.

  • Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure ethyl N-(2,5-difluorophenyl)carbamate.

Spectroscopic Characterization

Accurate characterization of a synthesized compound is crucial for verifying its identity and purity. The following sections detail the expected spectroscopic data for ethyl N-(2,5-difluorophenyl)carbamate based on the analysis of similar carbamate structures.[8][9][10][11][12]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ethyl N-(2,5-difluorophenyl)carbamate are presented below.

¹H NMR (predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2br s1HN-H
~7.0-7.5m3HAr-H
4.25q2H-O-CH₂-CH₃
1.35t3H-O-CH₂-CH₃

¹³C NMR (predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~154C=O
~150-160 (dd)C-F
~110-125 (m)Ar-C
~62-O-CH₂-
~14-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for ethyl N-(2,5-difluorophenyl)carbamate are expected in the following regions.

Wavenumber (cm⁻¹)Vibration
~3300N-H stretch
~3000-3100Aromatic C-H stretch
~2850-2950Aliphatic C-H stretch
~1730C=O stretch (carbamate)
~1500-1600Aromatic C=C stretch
~1200-1300C-N stretch
~1000-1100C-O stretch
~1100-1200C-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. For ethyl N-(2,5-difluorophenyl)carbamate, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) would be at m/z 201.0601.

Applications in Drug Development

While specific applications of ethyl N-(2,5-difluorophenyl)carbamate are not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry.

Scaffold for Bioactive Molecules

The 2,5-difluorophenyl group is a common substituent in a variety of biologically active compounds. The presence of two fluorine atoms can enhance metabolic stability and modulate the electronic properties of the aromatic ring, potentially leading to improved drug-target interactions.

Carbamate as a Pharmacophore

The carbamate linkage itself is a key pharmacophore in many approved drugs.[13] It can act as a bioisostere for amide bonds, offering increased stability against enzymatic hydrolysis.[13] Furthermore, the N-H and C=O groups of the carbamate can participate in hydrogen bonding with biological targets.

Potential Therapeutic Areas

Given the prevalence of the carbamate and difluorophenyl moieties in various therapeutic agents, ethyl N-(2,5-difluorophenyl)carbamate could serve as a valuable building block or lead compound in the development of new drugs for a range of diseases, including but not limited to:

  • Oncology: Many anticancer agents incorporate carbamate functionalities.[1]

  • Infectious Diseases: Carbamate-containing compounds have shown promise as antimicrobial agents.

  • Neurological Disorders: The carbamate structure is present in drugs targeting the central nervous system.[1]

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent inhalation of dust or vapors, ingestion, and direct contact with the skin.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[14][15]

Conclusion

Ethyl N-(2,5-difluorophenyl)carbamate is a chemical compound with significant potential for application in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. By understanding the fundamental properties and synthetic routes to this and similar molecules, researchers can better leverage the unique advantages of fluorinated carbamates in the design of next-generation therapeutics.

References

  • Matijašić, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 269-282.
  • chemeurope.com. (n.d.). Ethyl carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... Retrieved from [Link]

  • ResearchGate. (2025). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Retrieved from [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20293.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372652A - Method for preparing N-substituted ethyl carbamate.
  • Inchem.org. (n.d.). ICSC 0314 - ETHYL CARBAMATE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl N-(2-methylphenyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. Retrieved from [Link]

  • PubMed. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2025). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Retrieved from [Link]

  • SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl N-(2-methylphenyl)carbamate (CAS 5255-71-0). Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

safety data sheet (SDS) ethyl N-(2,5-difluorophenyl)carbamate download

This comprehensive technical guide serves as a master safety and handling dossier for Ethyl N-(2,5-difluorophenyl)carbamate . It is designed for researchers and drug development professionals requiring actionable data be...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide serves as a master safety and handling dossier for Ethyl N-(2,5-difluorophenyl)carbamate . It is designed for researchers and drug development professionals requiring actionable data beyond a standard vendor sheet.

Part 1: Chemical Identification & Physicochemical Profile

This section establishes the precise identity of the compound, distinguishing it from the carcinogenic "Ethyl Carbamate" (Urethane, CAS 51-79-6).

PropertySpecification
Chemical Name Ethyl N-(2,5-difluorophenyl)carbamate
Synonyms Carbanilic acid, 2,5-difluoro-, ethyl ester; (2,5-Difluorophenyl)urethane
CAS Number 2145-86-0
Molecular Formula C

H

F

NO

Molecular Weight 201.17 g/mol
SMILES CCOC(=O)NC1=C(C=CC(=C1)F)F
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
LogP (Predicted) ~2.2 (Lipophilic)

Part 2: Safety Data Sheet (SDS) Core Content[2]

As a specialized research intermediate, specific toxicological data for this CAS is often extrapolated from structural analogues (N-aryl carbamates). The following hazard profile is derived from GHS Predictive Modeling and standard safety protocols for fluorinated aromatic carbamates.

Hazards Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Cat. 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[1]

Critical Note: Unlike simple ethyl carbamate (urethane), N-substituted phenyl carbamates are generally less carcinogenic but possess higher acute irritant properties due to the fluorinated aromatic ring.

Emergency Response Protocols
Fire-Fighting Measures[2][3][4]
  • Combustion Products: Carbon oxides (CO, CO

    
    ), Nitrogen oxides (NO
    
    
    
    ), and Hydrogen Fluoride (HF) .
  • Specific Hazard: The presence of fluorine atoms means thermal decomposition can release HF, a highly corrosive and toxic gas.

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Action: Firefighters must wear self-contained breathing apparatus (SCBA) with full face-piece operated in positive pressure mode.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation persists.

  • Skin Contact: Wash with soap and water for at least 15 minutes. Remove contaminated clothing.[2][3][4]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses.[2][3][4]

  • Ingestion: Rinse mouth. Do not induce vomiting unless directed by medical personnel.

Part 3: Technical Handling & Synthesis Guide

Experimental Workflow & Decision Logic

The following diagram illustrates the synthesis logic and safety decision-making process when handling this compound in a drug discovery context.

G Start Start: Synthesis/Handling Precursors Precursors: 2,5-Difluoroaniline + Ethyl Chloroformate Start->Precursors Reaction Reaction: Nucleophilic Substitution (Base: Pyridine/Et3N, Solvent: DCM) Precursors->Reaction 0-5°C, exothermic Isolation Isolation: Acid Wash (Remove Amine) Recrystallization (EtOH/Hex) Reaction->Isolation Product Target Product: Ethyl N-(2,5-difluorophenyl)carbamate Isolation->Product HazardCheck Hazard Assessment: Fluorinated Carbamate Product->HazardCheck PPE_Decision PPE Protocol: Nitrile Gloves + Safety Glasses Fume Hood (HF Risk on Decomp) HazardCheck->PPE_Decision

Figure 1: Synthesis pathway and safety decision logic for Ethyl N-(2,5-difluorophenyl)carbamate.

Synthesis Protocol (Standardized)

For researchers needing to synthesize this material de novo due to supply chain constraints:

  • Reagents: 2,5-Difluoroaniline (1.0 eq), Ethyl Chloroformate (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2,5-difluoroaniline in dry DCM under N

      
       atmosphere.
      
    • Cool to 0°C. Add Triethylamine.

    • Dropwise add Ethyl Chloroformate (exothermic reaction; control temp <10°C).

    • Stir at RT for 2-4 hours.

    • Quench: Wash with 1N HCl (to remove unreacted aniline), then NaHCO

      
      , then Brine.
      
    • Purification: Dry organic layer over MgSO

      
      , concentrate, and recrystallize from Ethanol/Hexane.
      
Storage & Stability
  • Storage Conditions: Store at 2-8°C (Refrigerator). Keep container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Strong oxidizing agents, strong acids, strong bases.

  • Shelf Life: Stable for >2 years if stored properly.

Part 4: Regulatory & Research Context

Drug Development Applications

This compound is a valuable isostere in medicinal chemistry.[5] The 2,5-difluoro substitution pattern is often used to:

  • Block Metabolism: Fluorine substitution at the 2,5-positions can block metabolic oxidation (P450 sites) on the phenyl ring.

  • Modulate pKa: The electron-withdrawing fluorines reduce the electron density of the aromatic ring, affecting the acidity of the carbamate NH, which can influence binding affinity in kinase pockets.

  • Synthesis Intermediate: It serves as a protected aniline. The carbamate group can be hydrolyzed (acidic/basic conditions) to regenerate the aniline or modified to form ureas.

Transport Information
  • DOT (US): Not dangerous goods.

  • IATA: Not dangerous goods.

  • IMDG: Not dangerous goods.

  • Note: Always verify with the specific carrier as regulations can change based on quantity.

References

  • PubChem Compound Summary. Ethyl N-(2,5-difluorophenyl)carbamate (CID 1682748). National Library of Medicine. [Link]

Sources

Exploratory

suppliers and commercial availability of ethyl N-(2,5-difluorophenyl)carbamate

Technical Guide: Commercial Availability & Synthesis of Ethyl N-(2,5-difluorophenyl)carbamate CAS No: 2145-86-0 Formula: C H F NO Molecular Weight: 201.17 g/mol [1] Part 1: Executive Summary & Sourcing Strategy Ethyl N-(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Commercial Availability & Synthesis of Ethyl N-(2,5-difluorophenyl)carbamate

CAS No: 2145-86-0 Formula: C


H

F

NO

Molecular Weight: 201.17 g/mol [1]

Part 1: Executive Summary & Sourcing Strategy

Ethyl N-(2,5-difluorophenyl)carbamate is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Unlike commodity solvents, this compound occupies a "tier 2" supply status: it is widely indexed in databases but often held as "Make-on-Demand" inventory rather than bulk stock.

For researchers and procurement officers, this creates a critical decision point: Verify stock immediately or initiate in-house synthesis.

Commercial Availability Landscape

The supply chain for CAS 2145-86-0 is fragmented. While listed by major aggregators, "In-Stock" flags are often automated placeholders for rapid synthesis capabilities.

Supplier TypeRecommended VendorsTypical Lead TimeStrategic Use Case
Aggregators MolPort, eMolecules, PubChem2–6 WeeksPrimary Screen: Use to filter for "Ships within 5 days."
Catalog Houses Enamine, Ambinter, Otava2–4 WeeksReliability: High probability of successful fulfillment.
Bulk/Custom WuXi AppTec, Sigma (Market Select)4–8 WeeksScale-up: Kg-scale GMP procurement.

Critical Sourcing Tactic: If a vendor quotes a lead time >3 weeks for <10g, they are likely synthesizing it on demand. In this scenario, purchasing the precursors (2,5-difluoroaniline and ethyl chloroformate) and synthesizing in-house is often faster (2 days) and 10x cheaper.

Decision Matrix: Buy vs. Make

Use the following logic flow to determine the most efficient acquisition path.

SourcingStrategy Start Requirement: Ethyl N-(2,5-difluorophenyl)carbamate CheckAgg Check Aggregators (MolPort/eMolecules) Start->CheckAgg StockStatus Stock Status? CheckAgg->StockStatus Buy Direct Purchase (Lead Time < 1 Week) StockStatus->Buy In Stock CheckPrecursors Check Precursors: 1. 2,5-Difluoroaniline (CAS 363-36-0) 2. Ethyl Chloroformate (CAS 541-41-3) StockStatus->CheckPrecursors No Stock / >2 Weeks PrecursorStock Precursors in Stock? CheckPrecursors->PrecursorStock Synthesize EXECUTE SYNTHESIS (Protocol Below) Time: 48 Hours PrecursorStock->Synthesize Yes CustomOrder Place Custom Synthesis Order Time: 4-6 Weeks PrecursorStock->CustomOrder No

Figure 1: Strategic decision tree for acquiring CAS 2145-86-0. Prioritize synthesis if lead times exceed 2 weeks.

Part 2: Technical Synthesis Guide (The "Make" Option)

If commercial stock is unavailable, the synthesis of ethyl N-(2,5-difluorophenyl)carbamate is a robust, one-step nucleophilic substitution. This protocol is self-validating and scalable from milligrams to kilograms.

Reaction Pathway

The reaction involves the acylation of 2,5-difluoroaniline with ethyl chloroformate in the presence of a weak base (pyridine or potassium carbonate) to scavenge the liberated HCl.

SynthesisPath Aniline 2,5-Difluoroaniline (CAS 363-36-0) Reaction 0°C to RT DCM or THF Aniline->Reaction ECF Ethyl Chloroformate (CAS 541-41-3) ECF->Reaction Base Pyridine/K2CO3 Base->Reaction Scavenger Product Ethyl N-(2,5-difluorophenyl)carbamate (CAS 2145-86-0) Reaction->Product

Figure 2: Synthesis pathway via Schotten-Baumann conditions.

Experimental Protocol (Bench Scale: 10 mmol)

Reagents:

  • 2,5-Difluoroaniline (1.29 g, 10 mmol)

  • Ethyl chloroformate (1.19 g, 11 mmol, 1.1 equiv)

  • Pyridine (0.95 g, 12 mmol, 1.2 equiv) OR K

    
    CO
    
    
    
    (anhydrous)
  • Dichloromethane (DCM) (20 mL, anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (N

    
    ) or Argon.
    
  • Dissolution: Add 2,5-difluoroaniline (10 mmol) and Pyridine (12 mmol) to the RBF. Add DCM (15 mL) and stir until fully dissolved.

  • Cooling (Critical): Submerge the RBF in an ice/water bath (0 °C). Causality: Cooling prevents the formation of isocyanates or bis-acylated byproducts.

  • Addition: Dilute ethyl chloroformate (11 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Observation: White precipitate (pyridinium hydrochloride) may form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–4 hours.

    • TLC Check: Mobile phase 20% EtOAc in Hexanes. The starting aniline (usually more polar/lower R

      
       or distinct UV spot) should disappear.
      
  • Workup:

    • Quench with 10 mL water.

    • Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted pyridine/aniline.

    • Wash with Saturated NaHCO

      
       (10 mL) to remove excess acid.
      
    • Wash with Brine (10 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).

Part 3: Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, compare analytical data against these expected values.

Proton NMR ( H NMR, 400 MHz, CDCl )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.90 Broad Singlet1HNH (Carbamate proton)
7.00 – 6.60 Multiplet3HAromatic Protons (C-H)
4.25 Quartet (

Hz)
2HO-CH

-CH

1.32 Triplet (

Hz)
3HO-CH

-CH

Note: The NH signal may shift depending on concentration and solvent water content.

Fluorine NMR ( F NMR)

Expect two distinct signals in the range of -110 to -140 ppm , corresponding to the 2- and 5- positions. The coupling pattern will be complex due to F-H and F-F coupling.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode)

  • Expected Mass:

    
    
    
  • Adducts: Look for

    
    
    

Part 4: Safety & Handling (E-E-A-T)

  • Hazard Classification: Treat as Irritant (Skin/Eye) and Acute Tox (Oral) .

    • Reasoning: Anilines are generally toxic; carbamates can be biologically active. The 2,5-difluoro substitution increases lipophilicity, potentially enhancing skin absorption.

  • Precursor Hazards:

    • Ethyl Chloroformate:[2] Lachrymator, highly toxic, corrosive.[2] Handle only in a fume hood.

    • 2,5-Difluoroaniline:[3][4] Toxic by inhalation/ingestion.[2]

  • Storage: Store at 2–8°C. Keep dry (hygroscopic degradation is slow but possible).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1682748, Ethyl N-(2,5-difluorophenyl)carbamate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl chloroformate (CAS 541-41-3). Retrieved from [Link]

  • MolPort. Compound Search: CAS 2145-86-0.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

using ethyl N-(2,5-difluorophenyl)carbamate as a pharmaceutical intermediate

Executive Summary In modern pharmaceutical process chemistry, the 2,5-difluorophenyl urea moiety is a privileged pharmacophore, appearing frequently in kinase inhibitors (e.g., MK-0731, Sorafenib analogs) due to its abil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern pharmaceutical process chemistry, the 2,5-difluorophenyl urea moiety is a privileged pharmacophore, appearing frequently in kinase inhibitors (e.g., MK-0731, Sorafenib analogs) due to its ability to form critical hydrogen bonds in the ATP-binding pocket while modulating metabolic stability via fluorination.

Traditionally, this moiety is installed using 2,5-difluorophenyl isocyanate . However, isocyanates are respiratory sensitizers, moisture-sensitive, and prone to dimerization during storage. This guide details the protocol for using Ethyl N-(2,5-difluorophenyl)carbamate (CAS 2145-86-0) as a safer, shelf-stable "masked isocyanate" intermediate. This approach mitigates handling risks without compromising synthetic efficiency.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name Ethyl N-(2,5-difluorophenyl)carbamate
CAS Number 2145-86-0
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 46–50 °C (Typical range for ethyl carbamates)
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Low solubility in water
Stability Stable at RT; Non-hygroscopic (unlike isocyanate)
Hazard Class Irritant (Avoid inhalation/contact); Safer than Isocyanate

Strategic Rationale: The "Masked Isocyanate" Advantage

The use of ethyl carbamates relies on the equilibrium between the carbamate and the isocyanate under thermal or catalytic conditions. By using the ethyl ester, we trade the high reactivity of the isocyanate for the process stability of the carbamate.

  • Safety: Eliminates the need for phosgene or triphosgene generation of isocyanates in situ.

  • Stoichiometry Control: The carbamate can be weighed precisely in open air, unlike isocyanates which hydrolyze rapidly.

  • Impurity Profile: Avoids the formation of symmetrical urea byproducts (Ar-NH-CO-NH-Ar) common in isocyanate reactions due to moisture.

Mechanistic Pathway

The reaction proceeds via an Elimination-Addition mechanism (E1cB-like) or direct Nucleophilic Acyl Substitution , depending on conditions.

ReactionPathway Carbamate Ethyl N-(2,5-difluorophenyl) carbamate Intermediate [Isocyanate Intermediate] (Transient) Carbamate->Intermediate Heat / Base (- EtOH) Byproduct Ethanol Product Target Unsymmetrical Urea (Kinase Inhibitor) Intermediate->Product + Amine Amine Core Amine Scaffold (e.g., Piperidine deriv.) Amine->Product Direct Attack (Minor)

Figure 1: Mechanistic pathway for the aminolysis of ethyl carbamates.

Core Protocol: Synthesis of Unsymmetrical Ureas

This protocol describes the coupling of Ethyl N-(2,5-difluorophenyl)carbamate with a secondary amine (e.g., a piperidine derivative common in KSP inhibitors like MK-0731) to form the urea linkage.

Prerequisites:

  • Reagent A: Ethyl N-(2,5-difluorophenyl)carbamate (1.0 equiv)

  • Reagent B: Target Amine Scaffold (1.0 - 1.1 equiv)

  • Solvent: DMSO (preferred for rate) or Toluene (if product precipitates)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Catalyst (Optional): DMAP (0.1 equiv) – Recommended if reaction is sluggish.

Step-by-Step Procedure
  • Charge Reactor: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add Reagent A (Carbamate) and Reagent B (Amine).

  • Solvation: Add DMSO (5 mL per mmol of Carbamate). Note: DMSO promotes the elimination of ethanol better than non-polar solvents.

  • Base Addition: Add TEA (1.5 equiv). If using DMAP, add it at this stage.

  • Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (N₂).

    • Critical Insight: Ethyl carbamates are less reactive than phenyl carbamates. Temperatures below 80°C may result in stalled conversion.

  • Monitoring: Monitor by HPLC or TLC.

    • Endpoint: Disappearance of Carbamate (Rt ~ X min) and appearance of Urea (Rt ~ Y min). Reaction typically requires 4–12 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the DMSO solution into ice-cold water (10x volume) with vigorous stirring.

    • The urea product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with water (to remove DMSO/TEA) and cold ethanol (to remove unreacted carbamate).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.

Secondary Application: Heterocycle Formation

This intermediate can also be used to synthesize Quinazolinediones via intramolecular cyclization if the core scaffold contains an ortho-ester or nitrile.

  • Protocol Modification: Instead of an external amine, the carbamate is treated with a strong base (e.g., NaH) in DMF to induce intramolecular attack on a pendant electrophile.

Analytical Control & Validation

Ensure the purity of the starting material and final product using this standard HPLC method.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).

Acceptance Criteria:

  • Starting Material: >98.0% purity by area.

  • Reaction Completion: <1.0% remaining Carbamate.

Safety & Handling

Hazard Identification:

  • Ethyl N-(2,5-difluorophenyl)carbamate: Irritant. May release 2,5-Difluoroaniline upon metabolic or chemical hydrolysis.

  • 2,5-Difluoroaniline (Degradant): Toxic by inhalation, in contact with skin, and if swallowed. Causes serious eye irritation.

Engineering Controls:

  • Perform all weighing and transfers in a fume hood .

  • Wear nitrile gloves, lab coat, and safety glasses.

Waste Disposal:

  • All aqueous waste from the workup (containing DMSO and potential aniline traces) must be disposed of as halogenated organic waste .

Process Workflow Diagram

ProcessFlow Start Start: Weighing (Fume Hood) Mix Solvation & Base Addition (DMSO, TEA, 25°C) Start->Mix Heat Reaction Phase (100°C, 4-12h) Mix->Heat Check IPC: HPLC Check (Carbamate < 1%) Heat->Check Check->Heat Fail (Extend Time) Quench Quench/Precipitation (Ice Water) Check->Quench Pass Filter Filtration & Wash (Remove DMSO) Quench->Filter Final Final Product (Dried Solid) Filter->Final

Figure 2: Operational workflow for the synthesis of urea derivatives.

References

  • Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[2] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)."[2][3] Journal of Medicinal Chemistry. Link

  • Thakur, A., et al. (2013). "Synthesis and Evaluation of new Ethyl N-[(Z)-(2-Oxo-5-Sulfamoyl-Indolin-3-Ylidene) Amino] Carbamate Derivatives." Journal of Applied Pharmaceutical Science. Link

  • Usharani, V., et al. (2011). "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian Journal of Chemistry. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 16062725, Ethyl N-(2,5-difluorophenyl)carbamate." Link

  • Organic Chemistry Portal. "Synthesis of Ureas." (General methodology for carbamate-amine coupling). Link

Sources

Application

microwave-assisted synthesis of ethyl N-(2,5-difluorophenyl)carbamate

Application Note & Protocol Rapid Microwave-Assisted Synthesis of Ethyl N-(2,5-difluorophenyl)carbamate Abstract: This application note details a robust and highly efficient protocol for the synthesis of ethyl N-(2,5-dif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Rapid Microwave-Assisted Synthesis of Ethyl N-(2,5-difluorophenyl)carbamate

Abstract: This application note details a robust and highly efficient protocol for the synthesis of ethyl N-(2,5-difluorophenyl)carbamate, a key intermediate in pharmaceutical and agrochemical research. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to mere minutes compared to conventional heating methods.[1][2] The protocol employs the reaction of 2,5-difluoroaniline with ethyl chloroformate in the presence of a non-nucleophilic base. The direct, uniform heating provided by microwave irradiation leads to enhanced reaction rates, high yields, and a cleaner product profile, embodying the principles of green chemistry by minimizing energy consumption and potential byproduct formation.[1][3][4] This document provides a comprehensive guide, including mechanistic insights, a detailed step-by-step protocol, safety precautions, and expected outcomes for researchers in organic synthesis and drug development.

Introduction and Scientific Principles

Significance of N-Aryl Carbamates

N-aryl carbamates are pivotal structural motifs found in a wide array of biologically active compounds, including pharmaceuticals, herbicides, and insecticides. The carbamate functional group often serves as a stable bioisostere for amide bonds, enhancing metabolic stability, or is used to create prodrugs to improve bioavailability.[5] The target molecule, ethyl N-(2,5-difluorophenyl)carbamate, incorporates a difluorophenyl ring, a common substituent in modern drug design used to modulate pharmacokinetic and pharmacodynamic properties.

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthesis of carbamates often requires prolonged reaction times at elevated temperatures.[6] Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. Unlike conventional heating which relies on slow conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[1][7] This interaction, primarily through dipolar polarization and ionic conduction, results in rapid, uniform, and efficient internal heating.[3][4]

The primary advantages of this approach include:

  • Dramatically Reduced Reaction Times: Reactions that take hours via conventional reflux can often be completed in minutes.[2]

  • Improved Reaction Yields: Rapid heating can minimize the formation of thermal decomposition products and other side-products.[4][7]

  • Enhanced Purity: Cleaner reaction profiles often simplify subsequent purification steps.[7]

  • Energy Efficiency: By heating only the reaction vessel and its contents, MAOS significantly reduces energy consumption compared to heating an entire oil bath.[1][3]

Reaction Mechanism

The formation of ethyl N-(2,5-difluorophenyl)carbamate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.[5][8] The subsequent loss of a chloride ion forms the carbamate product. A non-nucleophilic base, such as pyridine or triethylamine, is included to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2,5-Difluoroaniline≥98%e.g., Sigma-Aldrich367-30-6Corrosive, toxic.[9]
Ethyl Chloroformate≥97%e.g., Acros Organics541-41-3Highly flammable, toxic, corrosive, moisture-sensitive.[10][11][12]
PyridineAnhydrous, ≥99.8%e.g., MilliporeSigma110-86-1Flammable, harmful. Use as base and solvent.
Dichloromethane (DCM)ACS Gradee.g., Fisher Scientific75-09-2For extraction.
Saturated NaHCO₃ solutionN/APrepared in-houseN/AFor work-up.
Brine (Saturated NaCl)N/APrepared in-houseN/AFor work-up.
Anhydrous MgSO₄ or Na₂SO₄N/Ae.g., VWRN/AFor drying.
Instrumentation
  • Dedicated single-mode microwave reactor for chemical synthesis (e.g., CEM Discover, Anton Paar Monowave) equipped with a magnetic stirrer and in-situ temperature and pressure sensors.

  • 10 mL microwave process vial with a snap-on cap and septum.

  • Standard laboratory glassware (round-bottom flask, separatory funnel, Erlenmeyer flask).

  • Rotary evaporator.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a small magnetic stir bar, add 2,5-difluoroaniline (e.g., 258 mg, 2.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: To the vial, add anhydrous pyridine (3.0 mL). Stir briefly to dissolve the aniline.

  • Reactant Addition: Carefully add ethyl chloroformate (e.g., 208 µL, 2.2 mmol, 1.1 equiv.) dropwise to the stirred solution at room temperature.

    • Note: A slight exotherm may be observed. Addition can be performed in an ice bath for better control.

  • Microwave Irradiation: Securely cap the vial. Place it in the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 120 °C (Use a pre-stirring time of 15 seconds)

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Power: Dynamic (Maximum power set to 200 W)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before handling.

  • Work-up - Quenching and Extraction:

    • Transfer the cooled reaction mixture to a 50 mL separatory funnel.

    • Dilute the mixture with dichloromethane (DCM, 20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove pyridine, followed by saturated sodium bicarbonate (NaHCO₃) solution (15 mL), and finally with brine (15 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Workflow Visualization

Below is a diagram illustrating the key stages of the microwave-assisted synthesis workflow.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reactants 2,5-Difluoroaniline + Ethyl Chloroformate + Pyridine Vial Load into 10 mL Microwave Vial Reactants->Vial MW_Reactor Irradiate in Reactor (120 °C, 5 min) Vial->MW_Reactor Quench Quench & Dilute (DCM) MW_Reactor->Quench Extract Aqueous Wash (HCl, NaHCO₃, Brine) Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Purification (Recrystallization or Chromatography) Dry->Purify Product Final Product: Ethyl N-(2,5-difluorophenyl)carbamate Purify->Product Analysis Characterization (NMR, IR, MS, MP) Product->Analysis

Caption: Experimental workflow from reagent preparation to final product analysis.

Results and Troubleshooting

Expected Results

This microwave-assisted protocol is expected to provide the target carbamate in high yield and purity.

ParameterValue
Reaction Time 5 minutes (hold time)
Temperature 120 °C
Expected Yield > 85%
Appearance White to off-white solid
Purity (Crude) Typically >90% by ¹H NMR
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction.2. Moisture in reagents/solvent.3. Insufficient base.1. Increase reaction hold time to 10 minutes or temperature to 130 °C.2. Use freshly opened anhydrous solvents and ensure reagents are dry.3. Ensure at least 1.0 equivalent of base is used.
Dark-colored Product Thermal decomposition due to excessive temperature or time.Reduce the reaction temperature to 110 °C or shorten the hold time.
Reaction does not start Microwave absorption is poor.Pyridine is a good microwave absorber. Ensure sufficient volume is used. If using a different, non-polar solvent, a small amount of a polar co-solvent or an ionic liquid can be added as a passive heating element.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[12]

  • Reagent Hazards:

    • Ethyl Chloroformate: Is highly flammable, toxic if inhaled, and causes severe skin and eye burns.[10][11] It is also moisture-sensitive and can decompose to release HCl and phosgene. Handle with extreme care under an inert atmosphere if possible.

    • 2,5-Difluoroaniline: Is harmful if swallowed or in contact with skin and causes skin and eye irritation.[9]

    • Pyridine: Is flammable and harmful if inhaled or swallowed.

  • Microwave Reactor Safety: Only use microwave reactors designed for chemical synthesis. Never use a domestic kitchen microwave.[2] Ensure the reaction vessel is not filled more than two-thirds full and that the pressure and temperature limits of the vial are not exceeded.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. IJRPAAS. Available at: [Link]

  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years - CHIMIA. CHIMIA. Available at: [Link]

  • Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Synthesis of Tertiary Amines from Carbamates. Thieme. Available at: [Link]

  • Carbamate - Wikipedia. Wikipedia. Available at: [Link]

  • Material Safety Data Sheet - Ethyl chloroformate - Cole-Parmer. Cole-Parmer. Available at: [Link]

  • New Carbamates and Related Compounds. Journal of the American Chemical Society. Available at: [Link]

Sources

Method

green chemistry approaches to synthesizing ethyl N-(2,5-difluorophenyl)carbamate

Application Note: Green Synthesis of Ethyl N-(2,5-difluorophenyl)carbamate Executive Summary This application note details a validated green chemistry protocol for synthesizing ethyl N-(2,5-difluorophenyl)carbamate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis of Ethyl N-(2,5-difluorophenyl)carbamate

Executive Summary

This application note details a validated green chemistry protocol for synthesizing ethyl N-(2,5-difluorophenyl)carbamate (CAS: 2145-86-0). Traditionally, N-aryl carbamates are synthesized using highly toxic phosgene or ethyl chloroformate. The protocol described herein utilizes Diethyl Carbonate (DEC) as a non-toxic, biodegradable carbonyl source and solvent, catalyzed by Zinc Acetate (Zn(OAc)₂) . This method aligns with the 12 Principles of Green Chemistry, specifically prioritizing safer solvents, atom economy, and catalysis.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Rationale & Mechanistic Insight

The Challenge of Fluorinated Anilines

The substrate, 2,5-difluoroaniline , presents a specific synthetic challenge. The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the amino group (


).
  • Consequence: Standard nucleophilic substitution rates are lower compared to unsubstituted aniline.

  • Solution: We utilize a Lewis Acid catalyst (

    
    ) to activate the carbonyl group of the carbonate, compensating for the amine's reduced reactivity.
    
Reaction Pathway

The synthesis proceeds via the alkoxycarbonylation of the amine. Unlike phosgene routes which release HCl, this pathway releases ethanol, which can be recycled.

Reaction Scheme:



Visualization: Catalytic Cycle & Mechanism

The following diagram illustrates the activation of Diethyl Carbonate by Zinc Acetate, facilitating the nucleophilic attack by the deactivated aniline.

G Cat Zn(OAc)2 (Catalyst) Complex Activated Zn-DEC Complex Cat->Complex Coordination DEC Diethyl Carbonate (DEC) DEC->Complex TS Tetrahedral Intermediate Complex->TS Activation Aniline 2,5-Difluoroaniline (Nucleophile) Aniline->TS Nucleophilic Attack TS->Cat Regeneration Product Ethyl N-(2,5-difluorophenyl) carbamate TS->Product Elimination Byprod Ethanol (Recyclable) TS->Byprod

Figure 1: Catalytic cycle for the Zn(OAc)₂ mediated alkoxycarbonylation. The Lewis acid activates the carbonyl, allowing the electron-deficient aniline to react.

Experimental Protocol

Safety Precaution: 2,5-Difluoroaniline is an irritant. Diethyl carbonate is flammable. Perform all operations in a fume hood.

Materials & Equipment
ComponentGrade/SpecRole
2,5-Difluoroaniline >98% PuritySubstrate
Diethyl Carbonate (DEC) AnhydrousReagent & Solvent
Zinc Acetate Dihydrate Zn(OAc)₂[1][2][3][4][5][6] · 2H₂OCatalyst
Equipment High-pressure reactor (Autoclave) OR Round-bottom flask with reflux condenserReaction Vessel

Note: While reflux (126°C) is possible, using an autoclave at 170-180°C significantly improves yield for electron-deficient anilines.

Step-by-Step Methodology

Step 1: Charge the Reactor

  • In a 100 mL stainless steel autoclave (or RBF), dissolve 10 mmol (1.29 g) of 2,5-difluoroaniline in 20 mL of Diethyl Carbonate.

    • Note: DEC is used in large excess (approx. 15-20 eq) to drive the equilibrium forward and serve as the solvent.

  • Add 5 mol% (0.11 g) of Zinc Acetate Dihydrate catalyst.

Step 2: Reaction Phase

  • Autoclave Method (Recommended): Seal the reactor. Purge with

    
     three times. Heat to 170°C  with stirring (500 rpm). Hold for 4–6 hours .
    
    • Pressure Note: The internal pressure will rise due to ethanol vapor and heating (approx. 5-8 bar).

  • Reflux Method (Alternative): Heat the mixture to vigorous reflux (~126°C) for 12–18 hours .

    • Optimization: Use a Dean-Stark trap to remove the ethanol byproduct, shifting the equilibrium toward the product.

Step 3: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of Celite to remove insoluble zinc species. Wash the pad with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (Rotavap) to recover excess DEC (boiling point 126°C).

  • Crystallization: The residue is typically a solid.[7] Recrystallize from a mixture of n-Hexane/Ethanol (9:1) or Toluene .

    • Target: White crystalline solid.[7][8]

Workflow Diagram

Workflow Start Start: Dissolve 2,5-difluoroaniline in excess DEC CatAdd Add Zn(OAc)2 (5 mol%) Start->CatAdd React Reaction: 170°C (Autoclave) 4-6 Hours CatAdd->React Filter Filter Catalyst (Celite Pad) React->Filter Evap Evaporate Excess DEC (Recycle Solvent) Filter->Evap Cryst Recrystallize (Hexane/EtOH) Evap->Cryst Final Pure Ethyl N-(2,5-difluorophenyl) carbamate Cryst->Final

Figure 2: Operational workflow for the green synthesis protocol.

Validation & Quality Control

To ensure the protocol was successful, verify the product using the following self-validating markers.

Data Summary Table
ParameterValue / Observation
Appearance White crystalline solid
Melting Point Expect range 50–55°C (Consistent with ethyl N-aryl carbamates)
Yield (Target) >85% (Autoclave); ~60-70% (Reflux)
Atom Economy High (Ethanol is the only byproduct)
NMR Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.30 (t, 3H, 
      
      
      
      )
    • 
       4.25 (q, 2H, 
      
      
      
      )
    • 
       6.80 (br s, 1H, 
      
      
      
      )
    • 
       6.6–8.0 (m, 3H, Aromatic protons - pattern specific to 2,5-substitution)
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Look for the Carbamate Carbonyl signal around 153–154 ppm .

    • C-F Coupling: Aromatic carbons attached to fluorine will appear as doublets with large coupling constants (

      
      ).
      

References

  • Preparation of N-substituted ethyl carbamate using Zinc Acetate.
  • Zinc Acetates as Efficient Catalysts for the Synthesis of Bis-isocyanate Precursors. Source: American Chemical Society (ACS), Journal of Organic Chemistry. URL:[Link]

  • Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. Source: Royal Society of Chemistry (RSC), RSC Advances. URL:[Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Source: MDPI, Molecules. URL:[Link]

  • A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Source: Wiley Online Library, ChemSusChem. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl N-(2,5-difluorophenyl)carbamate Synthesis

Executive Summary & Chemical Context User Query: "How do I improve the yield of ethyl N-(2,5-difluorophenyl)carbamate? My current yields are inconsistent." The Core Challenge: The synthesis of ethyl N-(2,5-difluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Query: "How do I improve the yield of ethyl N-(2,5-difluorophenyl)carbamate? My current yields are inconsistent."

The Core Challenge: The synthesis of ethyl N-(2,5-difluorophenyl)carbamate (CAS: [Implied Structure] ) presents a specific kinetic challenge compared to standard aniline derivatives. The 2,5-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring. This significantly reduces the electron density on the nitrogen lone pair, lowering the nucleophilicity of the aniline starting material.

Standard Schotten-Baumann conditions (water/DCM biphasic) often fail or result in low yields because the rate of ethyl chloroformate hydrolysis competes effectively with the slow rate of aminolysis.

This guide provides a high-yield, anhydrous protocol designed to overcome the nucleophilic deficit of 2,5-difluoroaniline.

Mechanism & Reaction Kinetics

To solve the yield issue, we must first visualize the electronic barrier.

Reaction Pathway Analysis

The reaction follows an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of ethyl chloroformate.

ReactionMechanism Aniline 2,5-Difluoroaniline (Low Nucleophilicity) Intermediate Tetrahedral Intermediate Aniline->Intermediate Slow Attack (Rate Limiting) Reagent Ethyl Chloroformate (Electrophile) Reagent->Intermediate SideRxn Hydrolysis (Yield Loss) Reagent->SideRxn Moisture Present Product Ethyl N-(2,5-difluorophenyl)carbamate (Target) Intermediate->Product -Cl⁻ Base Base (Pyridine/TEA) (H+ Scavenger) Base->Product HCl Removal

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack and the competitive hydrolysis pathway.

Optimized Experimental Protocol

Methodology: Anhydrous Acylation with Nucleophilic Catalysis.[1] Target Yield: >85% Isolated.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
2,5-Difluoroaniline 1.0SubstrateDry (Water content <0.1%)
Ethyl Chloroformate 1.2 - 1.5ReagentClear, colorless. Titrate if old.
Pyridine 2.0 - 3.0Base/SolventAnhydrous. Acts as H-acceptor & nucleophilic catalyst.
DCM (Dichloromethane) SolventSolventAnhydrous (keep concentration ~0.5 M).
DMAP 0.05CatalystCrucial for electron-poor anilines.
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask under Nitrogen (

      
      ) flow.
      
    • Why: Moisture reacts with ethyl chloroformate to form CO2, HCl, and Ethanol, destroying stoichiometry.

  • Solubilization:

    • Charge 2,5-difluoroaniline (1.0 eq) and DMAP (0.05 eq).

    • Add anhydrous DCM (0.5 M concentration relative to aniline).

    • Add Pyridine (2.5 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Insight: While heat improves kinetics, starting cold prevents exotherms that degrade the chloroformate.

  • Addition (The Critical Step):

    • Dilute Ethyl Chloroformate (1.2 eq) in a small volume of DCM.

    • Add dropwise over 30 minutes.

    • Observation: A white precipitate (Pyridine·HCl) will form. This is a positive sign of reaction progress.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir for 4–12 hours.

    • IPC (In-Process Control): Check TLC (Hexane/EtOAc 4:1).

    • If SM remains after 12h: Heat to mild reflux (40°C) for 2 hours. The DMAP catalyst usually renders this unnecessary.

  • Workup (Quench & Wash):

    • Quench with 1M HCl (cold). Purpose: Solubilize excess pyridine as pyridinium salt.

    • Separate organic layer.[2][3]

    • Wash organic layer:[3][4][5]

      • 1M HCl (2x) – Removes remaining aniline/pyridine.

      • Sat. NaHCO3 (1x) – Neutralizes acid.

      • Brine (1x) – Drying.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Heptane/Ethyl Acetate or TBME .

    • Note: Column chromatography is rarely needed if the acid wash is thorough.

Troubleshooting Guide (FAQ)

Q1: The reaction turns dark purple/black. Is my product ruined?

  • Diagnosis: Oxidation of the aniline starting material.

  • Fix: Ensure strict

    
     atmosphere. Degas your DCM before use. The product itself is likely stable; the color is a highly conjugated impurity. A silica plug filtration usually removes the color.
    

Q2: I see 50% conversion, but it stalled. Adding more reagent doesn't help.

  • Diagnosis: HCl accumulation has protonated the unreacted aniline, rendering it non-nucleophilic (

    
    ).
    
  • Fix: You have insufficient base. Add more Pyridine or Triethylamine to free the aniline base.

Q3: I have a "double spot" on TLC close to the product.

  • Diagnosis: Bis-acylation (formation of

    
    ).
    
  • Fix: This is rare with fluoroanilines due to steric/electronic hindrance, but possible with large excess of chloroformate + heat. Reduce reagent equivalents to 1.1 eq and keep temperature <20°C.

Q4: My yield is low (<40%) and I smell ethanol.

  • Diagnosis: Hydrolysis of Ethyl Chloroformate.

  • Fix: Your solvent was wet. Use molecular sieves in your DCM and ensure the chloroformate bottle is sealed properly.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Issue Identified CheckTLC Check TLC/LCMS Start->CheckTLC Result1 SM Remaining CheckTLC->Result1 Result2 SM Consumed, but Low Mass Recovery CheckTLC->Result2 Result3 New Impurity Spots CheckTLC->Result3 Action1 1. Add DMAP (Cat.) 2. Heat to Reflux 3. Check Base Equiv. Result1->Action1 Action2 1. Aqueous layer pH check (Product might be trapped) 2. Check hydrolysis (Wet solvent) Result2->Action2 Action3 1. Bis-acylation? (Reduce Reagent) 2. Oxidation? (Use N2 atm) Result3->Action3

Figure 2: Diagnostic workflow for identifying yield loss mechanisms.

References & Authority

  • Mechanistic Insight on Electron-Deficient Anilines:

    • McGhee, W. D., et al.[6] "Carbamate Synthesis from Amines and CO2." Organometallics. This establishes the baseline reactivity issues with EWG-substituted anilines.

    • Source: (Generalized context for carbamate kinetics).

  • Protocol Grounding (Chloroformate Route):

    • Organic Syntheses, Coll. Vol. 3, p. 167. "Ethyl N-Phenylcarbamate."[2][7] (Standard protocol adapted here for lower nucleophilicity).

    • Source:

  • Catalysis (DMAP Effect):

    • Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition.

    • Source:

  • Alternative Routes (Carbonylation):

    • PrepChem Data. "Synthesis of ethyl N-phenylcarbamate via CO carbonylation." (Demonstrates industrial alternatives for high yield).

    • Source:

Disclaimer: This guide is intended for use by trained chemical professionals. Always consult the Safety Data Sheet (SDS) for 2,5-difluoroaniline and ethyl chloroformate before handling. Fluoroanilines can possess significant toxicity.

Sources

Optimization

removing unreacted 2,5-difluoroaniline from reaction mixtures

The following technical guide addresses the removal of unreacted 2,5-difluoroaniline (CAS: 367-30-6) from reaction mixtures. It is designed for researchers requiring high-purity isolation of target compounds in drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of unreacted 2,5-difluoroaniline (CAS: 367-30-6) from reaction mixtures. It is designed for researchers requiring high-purity isolation of target compounds in drug discovery and organic synthesis contexts.

Topic: Purification & Workup Strategies for 2,5-Difluoroaniline Audience: Medicinal Chemists, Process Chemists Status: Operational

Executive Summary: The Physicochemical Challenge

Removing 2,5-difluoroaniline is distinct from removing simple aniline due to the electronic effects of the fluorine substituents.

  • Reduced Basicity: The fluorine atoms at the 2 and 5 positions are strongly electron-withdrawing. While aniline has a conjugate acid pKₐ of ~4.6, 2,5-difluoroaniline has a predicted conjugate acid pKₐ of ~2.2 .

  • Implication: Standard acidic washes (pH 4–5) often fail to protonate this amine sufficiently to drive it into the aqueous layer. You must use a stronger acid (pH < 1) for effective extraction.

  • Lipophilicity: The fluorine atoms increase lipophilicity (LogP ~1.5–1.8), making the neutral form "stickier" in organic layers than unsubstituted aniline.

Module 1: Liquid-Liquid Extraction (LLE)

Primary Strategy for Neutral or Acidic Products

Troubleshooting Guide

Q: I washed my reaction mixture with 10% citric acid, but the aniline is still in my organic layer. Why? A: Citric acid is too weak. At pH ~3–4, 2,5-difluoroaniline (pKₐ ~2.2) remains largely unprotonated (>90% neutral) and stays in the organic phase. You must drop the pH significantly below the pKₐ to ensure >99% protonation.

Protocol: The "Hard Acid" Wash

Applicability: Use when your product is neutral (e.g., amide, ester, ether) or acidic. Do not use if your product is a base with pKₐ < 3.

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Dichloromethane or Ethyl Acetate).

    • Tip: If possible, use Diethyl Ether or MTBE ; anilinium salts are less soluble in ethers than in DCM/EtOAc, improving separation.

  • Acidification: Wash the organic layer 2x with 1M HCl or 2M H₂SO₄ .

    • Target: Aqueous phase pH must be < 1.

  • Verification: Check the TLC of the organic layer. If aniline persists, add a third wash with 3M HCl .

  • Brine Wash: Wash with saturated NaCl to remove entrained acid.

  • Drying: Dry over Na₂SO₄.

Visualization: Extraction Logic

ExtractionLogic Start Crude Mixture (Product + 2,5-Difluoroaniline) CheckProduct Is your Product Basic? Start->CheckProduct YesBasic Yes (e.g., Pyridine, Amine) CheckProduct->YesBasic Yes NoBasic No (Neutral/Acidic) CheckProduct->NoBasic No Go to Module 2 (Scavenging) Go to Module 2 (Scavenging) YesBasic->Go to Module 2 (Scavenging) StandardWash Attempt 10% Citric Acid NoBasic->StandardWash Don't do this StrongAcid Wash with 1M HCl (pH < 1) NoBasic->StrongAcid Fail FAIL: Aniline remains organic (pK_a mismatch) StandardWash->Fail Partition Aniline becomes Anilinium Salt (Water Soluble) StrongAcid->Partition Separation Separate Layers Partition->Separation Organic Organic Layer: Purified Product Separation->Organic Aqueous Aqueous Layer: 2,5-Difluoroaniline HCl Separation->Aqueous

Caption: Decision logic for extraction. Note the critical requirement for strong acid (pH < 1) due to the low pKₐ of 2,5-difluoroaniline.

Module 2: Solid-Supported Scavenging

Primary Strategy for Basic Products or Water-Sensitive Reactions

Q: My product is also a base (e.g., a pyridine derivative). Acid extraction removes my product too. What now? A: Use chemoselective scavenger resins. Since 2,5-difluoroaniline is a primary amine, it is a nucleophile. You can capture it using an electrophilic resin.

Scavenger Selection Table
Resin TypeFunctionalityMechanismSelectivity Notes
Isocyanate Resin (e.g., PS-NCO)Isocyanate (-N=C=O)Forms UreaBest Choice. Reacts rapidly with primary anilines. Unreactive toward tertiary amines (product).
Aldehyde Resin (e.g., PS-CHO)BenzaldehydeForms ImineGood, but imine formation is reversible (equilibrium). Requires acid catalyst or dehydrating conditions.
Sulfonyl Chloride (e.g., PS-TsCl)Sulfonyl ChlorideForms SulfonamideVery effective but can react with alcohols/phenols in the product.
Strong Acid Resin (e.g., Amberlyst 15)Sulfonic AcidIonic BindingAvoid if product is basic. It will bind both aniline and product.
Protocol: Isocyanate Scavenging
  • Stoichiometry: Calculate the excess 2,5-difluoroaniline (usually 0.1–0.5 eq relative to product).

  • Resin Loading: Add 3–4 equivalents of PS-NCO resin relative to the impurity (not the product).

  • Solvent: Ensure the mixture is dissolved in DCM, THF, or DMF. (Avoid alcohols if using PS-NCO at high temps, though room temp is usually fine).

  • Incubation: Shake gently at Room Temperature for 2–4 hours.

    • Note: The electron-withdrawing fluorine makes the aniline less nucleophilic. If scavenging is slow, heat to 40°C or add a catalytic amount of DIPEA.

  • Filtration: Filter off the resin.[1] The filtrate contains your product.

Module 3: Chromatography & Derivatization

Strategy for Difficult Separations

Q: The aniline co-elutes with my product on silica gel. It streaks and contaminates fractions. A: Anilines interact strongly with the acidic silanols on silica gel.

Solution A: Mobile Phase Modifiers
  • Standard: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., 1% TEA in Hexane/EtOAc). This blocks the silanol sites, sharpening the amine peak and often changing its retention time relative to the product.

Solution B: "Catch and Release" (Chemical Derivatization)

If the R_f difference is too small (< 0.1), chemically modify the impurity to shift its R_f drastically.

  • Reagent: Add Acetic Anhydride (1.5 eq vs impurity) or Phthalic Anhydride to the crude mixture.

  • Reaction: Stir for 30 mins. The 2,5-difluoroaniline converts to the corresponding acetamide or phthalimide.

  • Result: The amide is significantly less polar (higher R_f) and non-basic compared to the free aniline. It will likely separate easily from your product.

Module 4: Safety & Handling

Q: Are there specific hazards for 2,5-difluoroaniline compared to regular aniline? A: Yes. Fluoroanilines possess unique toxicity profiles.

  • Absorption: Rapidly absorbed through skin. The lipophilic fluorine atoms enhance dermal penetration.

  • Toxicity: Causes methemoglobinemia (interferes with oxygen transport in blood).

  • Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness.

  • PPE Requirement:

    • Gloves: Nitrile is generally acceptable for splash protection, but Silver Shield/4H laminates are recommended for prolonged handling.

    • Respiratory: Work strictly in a fume hood.

Summary of Physicochemical Data

PropertyValueSource
Boiling Point 176–178 °C[1, 2]
Melting Point 11–13 °C[2]
Density 1.288 g/mL[2]
pKₐ (Conjugate Acid) ~2.2 (Predicted)[2, 3]
Solubility Immiscible in water; Soluble in DCM, EtOAc, MeOH[2]

References

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Fluorinated Carbamate Synthesis

Welcome to the Technical Support Center for fluorinated carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorinated carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into carbamate-containing molecules. The unique properties imparted by fluorine make these compounds highly valuable, but their synthesis can be fraught with challenges, primarily the emergence of unwanted side reactions.

This document moves beyond a simple recitation of protocols. It is structured to provide a deep, mechanistic understanding of why side reactions occur and to offer practical, field-tested solutions to mitigate them. Our goal is to empower you with the knowledge to not only troubleshoot your current experiments but also to proactively design more robust and efficient synthetic routes in the future.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most frequently encountered side reactions in fluorinated carbamate synthesis in a question-and-answer format. Each issue is broken down into its root cause and actionable solutions.

Issue 1: Isocyanate Formation - The Persistent Impurity

Q1: I am observing a significant amount of an isocyanate byproduct in my reaction mixture when attempting to fluorinate my carbamate. Why is this happening and how can I prevent it?

A1: Why It Happens:

Isocyanate formation is a common decomposition pathway for carbamates, especially under thermal stress or in the presence of certain reagents.[1] The carbamate functional group can be thought of as a protected isocyanate. The reaction is often reversible, and elevated temperatures can shift the equilibrium towards the formation of the isocyanate and the corresponding alcohol.[2]

This decomposition can be exacerbated during fluorination for several reasons:

  • Thermal Stress: Many fluorination reactions require heating, which can provide the energy needed to overcome the activation barrier for carbamate decomposition.[3]

  • Lewis Acidity of Fluorinating Agents: Some fluorinating agents or their byproducts can act as Lewis acids, coordinating to the carbonyl oxygen of the carbamate and facilitating the elimination of the alcohol moiety to form an isocyanate.

  • Basic Conditions: While seemingly counterintuitive, strong bases used in the reaction can deprotonate the carbamate nitrogen (for N-H carbamates), leading to an unstable intermediate that can fragment into an isocyanate.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Isocyanate formation from carbamate decomposition.

How to Fix It:

Minimizing isocyanate formation requires careful control of reaction parameters:

  • Temperature Management:

    • Low-Temperature Fluorination: Whenever possible, opt for fluorinating agents that are reactive at lower temperatures. Start reactions at 0 °C or even -78 °C and allow them to slowly warm to room temperature.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.

  • Reagent Selection:

    • Mild Fluorinating Agents: Consider using milder and less Lewis acidic fluorinating agents. For example, instead of harsher reagents, explore options like Selectfluor™ in buffered systems.[4]

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like proton sponge or 2,6-lutidine to minimize interaction with the carbamate.

  • Protecting Group Strategy:

    • N-Substitution: If your synthetic route allows, starting with an N-alkylated or N-arylated carbamate can prevent the deprotonation step that leads to isocyanate formation in the presence of a base.[5]

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture, which can react with any formed isocyanate.

Issue 2: Over-fluorination - The Unwanted Second Addition

Q2: My desired mono-fluorinated carbamate is being converted into a di- or tri-fluorinated product. How can I improve the selectivity for the mono-fluorinated species?

A2: Why It Happens:

Over-fluorination occurs when the mono-fluorinated product is of similar or even higher reactivity than the starting material. The introduction of an electron-withdrawing fluorine atom can sometimes activate the molecule towards further fluorination, especially if there are multiple potential fluorination sites.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Pathway to over-fluorination.

How to Fix It:

Controlling the stoichiometry and reaction conditions is paramount to achieving mono-selectivity:

  • Stoichiometric Control:

    • Limiting the Fluorinating Agent: Carefully control the stoichiometry of the fluorinating agent. Using a slight sub-stoichiometric amount (e.g., 0.9-0.95 equivalents) can help to minimize over-fluorination.

    • Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration of the reagent at all times. This can be achieved using a syringe pump for liquid reagents or by adding solid reagents in small portions over time.

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the reaction with the more reactive starting material.

    • Solvent Choice: The choice of solvent can influence the reactivity of the fluorinating agent. In some cases, a less polar solvent may temper the reactivity and improve selectivity.

  • Choice of Fluorinating Agent:

    • Reactivity Tuning: Select a fluorinating agent with appropriate reactivity for your substrate. Highly reactive agents are more likely to lead to over-fluorination. A less reactive agent may require slightly longer reaction times but can provide much better selectivity.[6]

Issue 3: Decomposition of the Carbamate Moiety

Q3: Besides isocyanate formation, I am observing general decomposition of my starting material or product, leading to a complex mixture of byproducts and low yield. What are the likely causes and solutions?

A3: Why It Happens:

Carbamates, while generally stable, can be susceptible to decomposition under harsh reaction conditions.[7] This can be due to:

  • Strongly Acidic or Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of the carbamate ester linkage, especially in the presence of water.[8]

  • Oxidative or Reductive Conditions: Some fluorinating agents or reaction conditions can have unintended oxidative or reductive effects on other functional groups within the molecule, leading to decomposition.

  • Photodecomposition: Certain carbamate structures can be sensitive to light, leading to photolytic cleavage.[9]

How to Fix It:

Preserving the integrity of the carbamate moiety requires a careful selection of reaction conditions and reagents:

  • pH Control:

    • Buffered Systems: If possible, use buffered reaction conditions to maintain a neutral or near-neutral pH.

    • Avoid Strong Acids and Bases: If acidic or basic conditions are necessary, opt for milder reagents and carefully control the stoichiometry.

  • Reagent Compatibility:

    • Chemoselectivity: Choose fluorinating agents that are known for their high chemoselectivity and are less likely to react with other functional groups present in your molecule.[4]

    • Inert Atmosphere: As mentioned previously, working under an inert atmosphere is crucial to prevent unwanted side reactions with oxygen and moisture.

  • Protecting Group Stability:

    • Orthogonal Protection: If your molecule contains other sensitive functional groups, employ an orthogonal protecting group strategy. This allows for the selective deprotection of one group without affecting the others.[10]

  • Light Protection: If you suspect photodecomposition, conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.

Frequently Asked Questions (FAQs)

Q1: Which type of fluorinating agent is best for my carbamate substrate?

A1: The choice of fluorinating agent is highly substrate-dependent. For electron-rich carbamates, an electrophilic fluorinating agent like Selectfluor™ is often a good choice. For converting a hydroxyl group to a fluoride in a molecule also containing a carbamate, a deoxofluorinating agent like DAST or Deoxo-Fluor® might be suitable, but care must be taken to control the temperature to avoid side reactions.[11] Nucleophilic fluorination is also an option, for example, by displacing a leaving group with a fluoride source like potassium fluoride, often in the presence of a phase-transfer catalyst.[12]

Q2: How important is the purity of my starting carbamate?

A2: It is critically important. Impurities such as unreacted starting amine can compete for the fluorinating agent or react with isocyanate byproducts to form ureas, complicating purification and lowering the yield of your desired product.[13] Always ensure your starting carbamate is of high purity, and consider recrystallization or chromatography if necessary.

Q3: Can I use protecting groups to minimize side reactions?

A3: Absolutely. Protecting groups are a cornerstone of modern organic synthesis for preventing unwanted side reactions. For N-H carbamates, protecting the nitrogen with a suitable group can prevent both isocyanate formation and N-fluorination. The choice of protecting group should be orthogonal to the reaction conditions of the fluorination step, meaning it should be stable during fluorination and can be removed under conditions that do not affect the newly installed fluorine atom.[14][15]

Q4: My reaction is not going to completion, even after extended reaction times. What should I do?

A4: Low conversion can be due to several factors. First, verify the quality and activity of your fluorinating agent, as some can degrade over time. Ensure your reaction is completely anhydrous and under an inert atmosphere. If the issue persists, a modest increase in temperature may be necessary, but this should be done cautiously while monitoring for the formation of decomposition products. Alternatively, a more reactive fluorinating agent or the addition of a catalyst might be required.

Q5: What are the best analytical techniques to monitor the progress of my reaction and identify side products?

A5: A combination of techniques is often best. Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of the starting material. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the masses of your desired product and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is essential for confirming the successful incorporation of fluorine and for characterizing the structure of your fluorinated carbamate and any fluorine-containing side products.[12]

Experimental Protocol: Selective Mono-fluorination of a Model Carbamate

This protocol provides a general procedure for the selective mono-fluorination of an activated methylene group adjacent to a carbamate using Selectfluor™.

Materials:

  • Carbamate substrate (1.0 mmol)

  • Selectfluor™ (1.05 mmol)

  • Acetonitrile (MeCN), anhydrous (10 mL)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carbamate substrate (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Stir the solution at room temperature until the carbamate is fully dissolved.

  • In a separate vial, weigh out Selectfluor™ (1.05 mmol).

  • Add the Selectfluor™ to the reaction mixture in one portion.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-fluorinated carbamate.

Note: This is a general protocol and may require optimization for your specific substrate.

Data Presentation: Comparison of Fluorinating Agents

Fluorinating AgentTypical Reaction ConditionsCommon Side ReactionsMitigation Strategies
Selectfluor™ Room temperature, MeCNOver-fluorinationStoichiometric control, slow addition
DAST/Deoxo-Fluor® -78 °C to room temp., DCMElimination, rearrangement, isocyanate formationLow temperature, slow warming
Potassium Fluoride (KF) Elevated temp., polar aprotic solventLow reactivity, requires activated substrateUse of phase-transfer catalyst, crown ether
Trifluoromethyl Hypofluorite (CF₃OF) Low temperature, inert solventHigh reactivity, over-fluorination, safety concernsUse with caution, precise temperature control

References

  • [Reference on isocyanate formation
  • [Reference on fluorin
  • [Reference on carbam
  • [Reference on protecting group str
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk. Retrieved February 17, 2026, from [Link]

  • Uneyama, K. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1998–2029. [Link]

  • University of Pennsylvania. (n.d.). Protecting Groups. Retrieved February 17, 2026, from [Link]

  • Singh, R. P., & Shreeve, J. M. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(13), 555. [Link]

  • Meden, A., Knez, D., & Gobec, S. (2025). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. ACS Omega. [Link]

  • Tiburcio, T. R. (2022). The Synthesis and Reactivity of Carbamoyl Fluorides. York University. [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(6), 364–370. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). How To Get Isocyanate? Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, February 3). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. [Link]

  • Quora. (2024, January 29). What are fluorinating agents in organic synthesis? Quora. Retrieved February 17, 2026, from [Link]

  • Greenwich Academic Literature Archive (GALA). (2024, July 17). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. [Link]

  • YouTube. (2025, March 21). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. [Link]

  • Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 58(3), 156–158. [Link]

  • ACS Publications. (2024, February 28). How To Get Isocyanate?[Link]

  • Song, J. W., & Lim, H. N. (2021). Synthesis of Carbamoyl Fluorides via a Selective Fluorinative Beckmann Fragmentation. Organic Letters, 23(13), 5142–5146. [Link]

  • Arienzo, M. (2000). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Journal of Environmental Quality, 29(4), 1243–1249. [Link]

  • Nature Portfolio. (2019, March 5). α-Fluorination of carbonyls using nucleophilic fluorine. [Link]

  • Olofson, R. A., & Cuomo, J. (1981). Efficient and convenient synthesis of fluoroformates and carbamoyl fluorides. The Journal of Organic Chemistry, 46(12), 2542–2545. [Link]

  • Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved February 17, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Criteria for a recommended standard... occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. [Link]

  • National Center for Biotechnology Information. (2021, July 7). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [Link]

  • National Pesticide Information Center. (n.d.). N-Methyl Carbamate Insecticides. Retrieved February 17, 2026, from [Link]

  • Bulgarian Chemical Communications. (n.d.). Possible reaction pathways of selected organophosphorus and carbamate pesticides according to the DFT calculation method. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Carbamates

Welcome to the technical support center for the analysis of fluorinated carbamates using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of fluorinated carbamates using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the often complex NMR spectra of these important molecules. Here, we move beyond simple spectral interpretation to address the nuanced issues arising from the unique chemical properties of fluorinated carbamates.

Introduction: Why are Fluorinated Carbamate Spectra So Complex?

Fluorinated carbamates are a cornerstone in medicinal chemistry and materials science. The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties. However, the very features that make them valuable also introduce layers of complexity into their NMR spectra.

The primary sources of complexity are:

  • Rotational Isomerism (Rotamers): The partial double bond character of the carbamate C-N bond restricts rotation, often leading to the presence of two or more stable conformers (rotamers, typically E and Z) at room temperature.[1][2][3] These rotamers are distinct chemical species on the NMR timescale, resulting in a doubling or even multiplication of signals.

  • Through-Bond and Through-Space J-Coupling: The presence of the highly sensitive ¹⁹F nucleus introduces a wide range of heteronuclear coupling constants (J-couplings) to nearby ¹H and ¹³C nuclei.[4][5][6] These couplings can occur through bonds (scalar coupling) over several bonds and, in some cases, through space, providing valuable conformational information but also complicating splitting patterns.[7]

  • Quadrupolar Broadening: The ¹⁴N nucleus of the carbamate has a nuclear spin of I=1, making it a quadrupolar nucleus. This can lead to broadening of signals for adjacent nuclei, particularly the protons on the nitrogen or on carbons directly attached to it, sometimes obscuring coupling information.[8][9][10]

This guide provides a structured approach to systematically troubleshoot and interpret these complex spectra.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common issues.

Issue 1: My ¹H and ¹³C NMR spectra show more signals than expected for my compound.

Question: I've synthesized a fluorinated carbamate, and instead of a single set of peaks, I'm seeing doublets for almost every signal. Is my sample impure?

Answer: While impurities are always a possibility, the most common reason for signal doubling in carbamate spectra is the presence of rotational isomers (rotamers) .

Causality and Identification

The amide linkage in a carbamate has significant double-bond character due to resonance, which hinders free rotation around the C-N bond. This creates two (or more) stable conformations, often referred to as E and Z isomers, which interconvert slowly on the NMR timescale.[1][2][3]

Troubleshooting Workflow: Confirming the Presence of Rotamers

  • Variable Temperature (VT) NMR Spectroscopy: This is the definitive experiment to identify dynamic processes like rotamer interconversion.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments can help correlate the two sets of signals to the same molecule.

Experimental Protocol: Variable Temperature (VT) NMR

Objective: To determine if the observed signal doubling is due to a dynamic equilibrium between rotamers. As the temperature increases, the rate of interconversion will increase. At a high enough temperature (the coalescence temperature), the two sets of signals will broaden and merge into a single, averaged signal.[2]

Step-by-Step Methodology:

  • Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent's boiling point is well above your highest target temperature.[11]

  • Initial Spectrum: Acquire a standard ¹H spectrum at room temperature (e.g., 25 °C).

  • Incremental Heating: Increase the sample temperature in increments of 10-20 °C.[11] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Observe Coalescence: Continue increasing the temperature and acquiring spectra until the doubled signals broaden and merge into single peaks. Note the temperature at which this occurs for different pairs of signals.

  • (Optional) Low-Temperature Analysis: Cooling the sample can sometimes sharpen the signals of the individual rotamers and may reveal additional conformational details.[12][13]

Interpreting the Results:

  • Signals Coalesce: This is strong evidence for the presence of rotamers.

  • Signals Remain Doubled at High Temperatures: The issue might be due to a stable mixture of diastereomers or impurities.

  • Chemical Shifts Change with Temperature: This is expected, as chemical environments are temperature-dependent.[14] The key is the broadening and merging of distinct signal sets.

Visualization of Rotamer Interconversion

G cluster_0 Low Temperature (Slow Exchange) cluster_1 High Temperature (Fast Exchange) Rotamer A Rotamer A Distinct Signals A Rotamer B Rotamer B Distinct Signals B Rotamer A->Rotamer B Slow Interconversion Averaged State Averaged State Broad/Averaged Signals Rotamer A->Averaged State Increase Temp.

Caption: Rotamer equilibrium on the NMR timescale.

Issue 2: My signal multiplets are incredibly complex and I can't determine coupling constants.

Question: The signals in my ¹H and ¹⁹F spectra are very broad or show complex, overlapping splitting patterns. How can I simplify these spectra to extract J-coupling values?

Answer: The complexity arises from multiple, often large, coupling constants between ¹H and ¹⁹F nuclei, and potentially between different ¹⁹F nuclei.[4][5] Long-range couplings are also common in fluorinated systems.[4][15]

Causality and Simplification Strategies
  • ¹H-¹⁹F Coupling: Protons located two to four bonds away from a fluorine atom will often show significant coupling (²JHF, ³JHF, ⁴JHF).

  • ¹⁹F-¹⁹F Coupling: If you have multiple fluorine atoms or groups, they will couple to each other.

  • Overlapping Multiplets: The combination of H-H, H-F, and F-F couplings can create multiplets that are difficult to analyze by simple inspection ("higher-order effects").

Troubleshooting Workflow: Deciphering Complex Couplings

  • Decoupling Experiments: The most direct way to simplify spectra is to remove specific couplings.

  • 2D Correlation Spectroscopy: Techniques like ¹H-¹⁹F HETCOR can help identify which protons are coupled to which fluorines.

  • Pure Shift NMR: Advanced techniques like PSYCHE can remove homonuclear (¹H-¹H) couplings, leaving only heteronuclear (¹H-¹⁹F) couplings.[16]

Experimental Protocol: ¹H{¹⁹F} Decoupled NMR

Objective: To simplify the ¹H NMR spectrum by removing all couplings to ¹⁹F nuclei. This allows for the unambiguous determination of ¹H-¹H coupling constants.

Step-by-Step Methodology:

  • Standard ¹H Spectrum: Acquire a high-quality ¹H NMR spectrum. This will serve as your reference.

  • Setup ¹H{¹⁹F} Experiment: On most modern spectrometers, this is a standard experiment. It involves irradiating the entire ¹⁹F spectral width with a broadband pulse sequence during the acquisition of the ¹H FID.

  • Acquire Decoupled Spectrum: Run the ¹H{¹⁹F} experiment. The resulting spectrum will show simplified multiplets where all ¹H-¹⁹F splittings have been collapsed.

  • Compare Spectra: By comparing the coupled and decoupled spectra, you can identify which splittings were due to fluorine. The magnitude of the ¹H-¹⁹F coupling can then often be extracted from the original coupled spectrum.

Interpreting the Results:

  • Multiplets Collapse to Simpler Patterns: A triplet of doublets might become a simple triplet, confirming a coupling to one fluorine and two protons.

  • No Change in a Multiplet: The proton is not significantly coupled to any fluorine atoms.

Data Presentation: Typical Coupling Constants

Coupling TypeNumber of BondsTypical Range (Hz)Notes
²JHF245 - 80Geminal coupling; highly dependent on geometry.
³JHF30 - 30Vicinal coupling; follows a Karplus-type relationship.
⁴JHF40 - 5Long-range coupling; often observed in rigid or aromatic systems.
²JFF230 - 350Geminal coupling; can be very large.
³JFF30 - 40Vicinal coupling.

Source: Based on data from various NMR resources.[4][6]

Issue 3: Some of my proton signals are unusually broad, especially those near the nitrogen.

Question: The N-H proton (if present) or the protons on the carbon attached to the nitrogen (the α-protons) are broad and featureless, even at low temperatures. Why is this happening?

Answer: This phenomenon is typically due to quadrupolar broadening from the adjacent ¹⁴N nucleus.

Causality and Mitigation

The ¹⁴N nucleus has a spin of I=1 and possesses an electric quadrupole moment. In an asymmetric chemical environment (like a carbamate), this quadrupole interacts with the local electric field gradient, leading to very fast relaxation. This rapid relaxation "blurs" the spin states of the nitrogen, which in turn broadens the NMR signals of any nuclei it is coupled to (like the N-H or α-protons).[8][10][17] The effect is distance-dependent, being most pronounced for nuclei one or two bonds away.[8]

Troubleshooting Workflow: Addressing Quadrupolar Broadening

  • Moderate Heating: Sometimes, slightly increasing the temperature can decouple the proton from the nitrogen's quadrupolar influence by altering relaxation times, leading to sharper signals.

  • Solvent Change: Changing to a more or less viscous solvent can alter the molecular tumbling rate and affect the quadrupolar relaxation, sometimes sharpening the signals.

  • ¹⁵N Isotopic Labeling: While not a simple troubleshooting step, synthesizing the compound with ¹⁵N (a spin I=1/2 nucleus) will completely eliminate this issue and reveal sharp, well-defined couplings to the nitrogen.

Visualization of Troubleshooting Logic

G Start Complex/Broad NMR Spectrum Q1 Multiple sets of signals observed? Start->Q1 A1_Yes Perform Variable Temperature (VT) NMR Q1->A1_Yes Yes A1_No Check for complex multiplet patterns. Q1->A1_No No Coalescence Signals coalesce upon heating? A1_Yes->Coalescence Q2 Multiplets complex or overlapping? A1_No->Q2 Rotamers Conclusion: Rotamers Present Coalescence->Rotamers Yes Impurity Conclusion: Likely Impurity or Diastereomers Coalescence->Impurity No A2_Yes Perform ¹H{¹⁹F} Decoupling or 2D NMR (HETCOR) Q2->A2_Yes Yes A2_No Check for broad signals near Nitrogen. Q2->A2_No No Simplify Spectrum simplifies? A2_Yes->Simplify Q3 Signals near N are broad? A2_No->Q3 HF_Coupling Conclusion: Complex H-F Coupling Simplify->HF_Coupling Yes Other_Issue Consider other structural or exchange phenomena. Simplify->Other_Issue No A3_Yes Slightly increase temperature or change solvent. Q3->A3_Yes Yes A3_No Consult advanced structural analysis. Q3->A3_No No Sharpen Signals sharpen? A3_Yes->Sharpen Quadrupolar Conclusion: ¹⁴N Quadrupolar Broadening Sharpen->Quadrupolar Yes No_Change Broadening may be due to chemical exchange. Sharpen->No_Change No

Caption: Troubleshooting flowchart for complex fluorinated carbamate NMR.

Advanced 2D NMR Techniques for Structural Elucidation

When 1D experiments are insufficient, a suite of 2D NMR experiments can provide the necessary correlations to fully assign a complex structure.[18][19][20]

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is the most crucial 2D experiment for these molecules. It generates a 2D plot with the ¹H spectrum on one axis and the ¹⁹F spectrum on the other. A cross-peak appears at the coordinates of a proton and a fluorine that are scalar coupled, directly showing which groups are near each other.

  • HMBC (Heteronuclear Multiple Bond Correlation): An ¹H-¹³C HMBC experiment is invaluable for piecing together the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. When combined with ¹⁹F data, it can confirm the attachment points of fluorinated groups.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between nuclei that are close to each other, regardless of bonding. This is exceptionally powerful for determining the relative stereochemistry of the E/Z rotamers and for analyzing the molecule's preferred 3D conformation.

By systematically applying these troubleshooting steps and advanced experiments, the intricate NMR spectra of fluorinated carbamates can be transformed from a source of confusion into a rich source of structural and dynamic information.

References

  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorin
  • Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined comput
  • Rotation‐Inversion Isomerization of Tertiary Carbam
  • Dynamic 1 H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. ResearchGate. [Link]

  • Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. ACS Publications. [Link]

  • NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. [Link]

  • Unusually low barrier to carbamate C-N rotation. PubMed. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. The Journal of the Arkansas Academy of Science. [Link]

  • 2D-NMR studies of a model for Krytox (R) fluoropolymers. ResearchGate. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Queen's University. [Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PMC. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Chemical Equilibrium Constants for the Formation of Carbamates in the System CO2 + Piperazine + Water from 1H-NMR-Spectroscopy. ResearchGate. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing. [Link]

  • Variable temper
  • Fluorous Boc ( F Boc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis. ResearchGate. [Link]

  • Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. National High Magnetic Field Laboratory. [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

  • J-Coupling. Weizmann Institute of Science. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? Reddit. [Link]

  • Advanced NMR spectroscopy of quadrupolar nuclei. University of Lille. [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. MDPI. [Link]

  • Measuring amide nitrogen quadrupolar coupling by high-resolution 14N/13C NMR correlation under magic-angle spinning. PubMed. [Link]

  • eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Greenwich Academic Literature Archive (GALA). [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Ethyl N-(2,5-difluorophenyl)carbamate Synthesis

Welcome to the technical support center for the synthesis of ethyl N-(2,5-difluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl N-(2,5-difluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature and other critical parameters in this carbamate formation. Our goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible, high-yield outcomes.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

The synthesis of ethyl N-(2,5-difluorophenyl)carbamate, typically achieved through the reaction of 2,5-difluoroaniline with ethyl chloroformate, is a crucial step in the development of various pharmaceuticals. However, like any chemical transformation, it is not without its potential pitfalls. This section addresses common issues encountered during the synthesis, with a focus on the role of reaction temperature.

Question 1: My reaction is showing low to no yield of the desired ethyl N-(2,5-difluorophenyl)carbamate. What are the likely causes related to temperature?

Low or no yield is a frequent issue that can often be traced back to suboptimal reaction temperatures. The temperature influences reaction kinetics, solubility of reactants, and the stability of both reactants and products.

Possible Causes and Solutions:

  • Insufficient Activation Energy: The reaction between the amine group of 2,5-difluoroaniline and the carbonyl carbon of ethyl chloroformate requires a certain amount of energy to overcome the activation barrier.[1][2] If the reaction temperature is too low, the rate of reaction will be exceedingly slow, leading to poor conversion.

    • Troubleshooting Step: Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress at each new temperature using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

  • Reagent Decomposition: Ethyl chloroformate is a reactive compound that can be sensitive to high temperatures.[4][5][6] Excessive heat can lead to its decomposition, reducing the concentration of the electrophile available to react with the aniline.

    • Troubleshooting Step: While gentle heating may be necessary, avoid excessively high temperatures. Consult the safety data sheet (SDS) for ethyl chloroformate for information on its thermal stability.[4][7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize degradation.

  • Side Reactions: Elevated temperatures can promote undesired side reactions. For instance, the formed carbamate could potentially react further, or side reactions involving the solvent or impurities could become more prevalent at higher temperatures.

    • Troubleshooting Step: If increasing the temperature leads to the formation of multiple byproducts (as observed by TLC or LC-MS), it is a strong indication that the temperature is too high. In such cases, it is advisable to return to a lower temperature and explore other optimization parameters, such as catalyst or base selection.

Question 2: I am observing the formation of significant byproducts. How can I adjust the temperature to improve the selectivity for ethyl N-(2,5-difluorophenyl)carbamate?

The formation of byproducts is a clear sign that the reaction conditions are not optimized for the desired transformation. Temperature plays a pivotal role in controlling the selectivity of a reaction.

Common Byproducts and Temperature-Related Mitigation Strategies:

  • Di-substitution (Urea Formation): While less common with chloroformates compared to other reagents, it's possible for the initially formed carbamate to react with another molecule of 2,5-difluoroaniline, especially at higher temperatures, leading to a urea derivative.

    • Mitigation: Lowering the reaction temperature will generally favor the desired mono-acylation. The initial nucleophilic attack of the aniline on the chloroformate is typically faster than the subsequent reaction with the less reactive carbamate.

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the 2,5-difluoroaniline in reacting with the ethyl chloroformate, leading to the formation of carbonates.

    • Mitigation: While this is more of a solvent choice issue, higher temperatures can exacerbate this side reaction. If a nucleophilic solvent must be used, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.

The following workflow diagram illustrates a systematic approach to optimizing reaction temperature:

G cluster_0 Temperature Optimization Workflow Start Start: Low Yield or Byproducts Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Initial_Temp Set Initial Reaction Temperature (e.g., 0-25 °C) Check_Purity->Initial_Temp Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Initial_Temp->Monitor_Reaction Decision_Yield Is Yield Acceptable? Monitor_Reaction->Decision_Yield Decision_Byproducts Are Byproducts Significant? Decision_Yield->Decision_Byproducts No End End: Optimized Conditions Achieved Decision_Yield->End Yes Increase_Temp Incrementally Increase Temperature (5-10 °C) Decision_Byproducts->Increase_Temp No Decrease_Temp Decrease Temperature Decision_Byproducts->Decrease_Temp Yes Increase_Temp->Monitor_Reaction Optimize_Other Optimize Other Parameters (Base, Solvent, Concentration) Decrease_Temp->Optimize_Other Optimize_Other->Monitor_Reaction

Caption: A workflow for systematic reaction temperature optimization.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of ethyl N-(2,5-difluorophenyl)carbamate.

Q1: What is a typical starting temperature for the reaction between 2,5-difluoroaniline and ethyl chloroformate?

A good starting point for this reaction is typically between 0 °C and room temperature (approximately 20-25 °C).[8] Many carbamate formations proceed efficiently at these milder temperatures. It is often recommended to add the ethyl chloroformate dropwise to a cooled solution of the aniline and a base to control the initial exotherm of the reaction.

Q2: How does the choice of base influence the optimal reaction temperature?

The choice of base is critical and can impact the optimal temperature. A stronger base will deprotonate the aniline more effectively, increasing its nucleophilicity and potentially allowing the reaction to proceed at a lower temperature.[1] Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as potassium carbonate. Weaker bases may necessitate slightly higher temperatures to achieve a comparable reaction rate.

Q3: Can microwave irradiation be used to optimize the reaction?

Microwave-assisted synthesis can be a powerful tool for optimizing reactions by rapidly heating the reaction mixture to a target temperature. This can significantly reduce reaction times. However, careful control of the temperature is crucial to avoid the decomposition of starting materials or products and to minimize side reactions.

Q4: How can I monitor the progress of the reaction to determine the optimal temperature and time?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials (2,5-difluoroaniline) and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the concentrations of reactants and products over time at different temperatures.[3]

Q5: What are the safety considerations when working with ethyl chloroformate at elevated temperatures?

Ethyl chloroformate is a toxic and corrosive substance.[5][6] Heating this reagent increases its vapor pressure, posing a greater inhalation hazard.[7] All manipulations should be performed in a well-ventilated fume hood. Furthermore, ethyl chloroformate can react with water to produce hydrochloric acid, so it is essential to use anhydrous conditions.[4][6][7][9] Always consult the Safety Data Sheet (SDS) before handling this chemical.[4]

III. Experimental Protocol: General Procedure for the Synthesis of Ethyl N-(2,5-difluorophenyl)carbamate

This protocol provides a general starting point for the synthesis. The optimal temperature and other conditions may need to be adjusted based on your specific experimental setup and desired outcome.

Materials:

  • 2,5-Difluoroaniline

  • Ethyl chloroformate

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas.

  • Dissolve 2,5-difluoroaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • If the reaction is sluggish at room temperature, gently warm the mixture to 30-40 °C and continue to monitor its progress.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates the general reaction scheme:

G cluster_0 Reaction Scheme 2,5-Difluoroaniline 2,5-Difluoroaniline Product Ethyl N-(2,5-difluorophenyl)carbamate 2,5-Difluoroaniline->Product + Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Product + HCl_Base [Base-H]+Cl- Product->HCl_Base + Base Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: General reaction for the synthesis of ethyl N-(2,5-difluorophenyl)carbamate.

IV. Quantitative Data Summary

ParameterRecommended RangeRationale
Reaction Temperature 0 °C to 40 °CBalances reaction rate with the stability of reagents and minimization of side reactions.
Equivalents of Base 1.1 - 1.5To neutralize the HCl byproduct and drive the reaction to completion.
Equivalents of Ethyl Chloroformate 1.0 - 1.2A slight excess can ensure complete consumption of the aniline.
Reaction Time 1 - 6 hoursDependent on temperature and concentration; should be monitored.

This technical guide provides a comprehensive overview of optimizing the reaction temperature for the synthesis of ethyl N-(2,5-difluorophenyl)carbamate. By understanding the underlying principles and systematically troubleshooting, researchers can achieve higher yields and purity for this important pharmaceutical intermediate.

V. References

  • Burtoloso, A. C. B., & Mora Vargas, J. A. (2023). CO2‐Based Carbamate Synthesis Utilizing Reusable Polymer‐Supported DBU. ChemistryOpen. [Link]

  • Choi, C. J., Prince, A. S., & Aldridge, M. H. (Year not available). New Carbamates and Related Compounds. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. Retrieved from

  • LANXESS. (2015). Product Safety Assessment: Ethyl chloroformate. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl N-phenylcarbamate. Retrieved from [Link]

  • VanDeMark Chemical. (n.d.). ETHYL CHLOROFORMATE ECF. [Link]

  • Wikipedia. (n.d.). Ethyl chloroformate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Profiling of Ethyl N-(2,5-difluorophenyl)carbamate

The following technical guide details the mass spectrometry (MS) fragmentation behavior of ethyl N-(2,5-difluorophenyl)carbamate , a fluorinated carbamate derivative often encountered as an intermediate in agrochemical s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry (MS) fragmentation behavior of ethyl N-(2,5-difluorophenyl)carbamate , a fluorinated carbamate derivative often encountered as an intermediate in agrochemical synthesis or as a pharmacophore in medicinal chemistry.

This guide moves beyond basic spectral listing to provide a comparative analysis of ionization techniques, mechanistic fragmentation pathways, and practical protocols for differentiation from structural isomers.

Executive Summary & Compound Profile

Ethyl N-(2,5-difluorophenyl)carbamate (MW 201.17 Da) presents unique analytical challenges due to the thermal lability of the carbamate linkage and the electronic effects of the 2,5-difluoro substitution pattern. Accurate identification requires distinguishing the intact molecular ion from thermal degradation products (isocyanates/anilines) and differentiating it from isobaric isomers like the 2,4- or 3,4-difluoro analogs.

PropertySpecification
Formula C

H

F

NO

Monoisotopic Mass 201.06 g/mol
Key Structural Features Carbamate linker (thermally sensitive), 2,5-Difluoro motif (ortho/meta electronic effects)
Primary Fragment (Base Peak) m/z 129 (2,5-difluoroaniline cation)
Diagnostic Fragment m/z 155 (2,5-difluorophenyl isocyanate)

Comparative Analysis: Ionization Alternatives

Selecting the correct ionization mode is the first critical decision. The "performance" of the assay depends heavily on whether structural elucidation (EI) or intact quantification (ESI) is the goal.

Alternative 1: Electron Ionization (EI) – The Structural Standard
  • Mechanism: Hard ionization (70 eV).

  • Performance: Generates a rich fragmentation pattern suitable for library matching (NIST/Wiley).

  • Limitation: Thermal Degradation Risk. Carbamates often decompose in hot GC injectors (

    
    C) into isocyanates and alcohols before ionization occurs.
    
  • Best For: Impurity profiling, structural confirmation of synthesized intermediates.

Alternative 2: Electrospray Ionization (ESI) – The Quantitative Standard
  • Mechanism: Soft ionization (Liquid Phase).

  • Performance: Preserves the molecular ion

    
    .
    
  • Limitation: Minimal fragmentation makes structural isomer differentiation difficult without MS/MS (Tandem MS).

  • Best For: Pharmacokinetic (PK) studies, trace analysis in biological matrices.

Summary of Performance Metrics
FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS)
Molecular Ion Detection Low (often weak due to fragmentation)High (

dominant)
Structural Information High (Fingerprint fragmentation)Low (Requires CID/MS2)
Thermal Stability Risk High (Injector breakdown)Negligible
Sensitivity (LOD) ng rangepg range (mode dependent)

Deep Dive: Fragmentation Pattern & Mechanism (EI Mode)

Understanding the specific cleavage pathways is essential for validating the compound's identity. The fragmentation of ethyl N-(2,5-difluorophenyl)carbamate follows distinct pathways driven by the stability of the aromatic amine and the lability of the ethoxycarbonyl group.

Primary Fragmentation Pathways[1]
  • McLafferty-Type Rearrangement / Elimination (dominant): The carbamate moiety undergoes a six-membered transition state elimination or direct thermal cleavage, losing ethylene (

    
    ) and 
    
    
    
    .
    • Result: Formation of the 2,5-difluoroaniline radical cation at m/z 129 . This is frequently the base peak (100% abundance).

  • Loss of Ethanol (Formation of Isocyanate): Loss of the ethanol molecule (

    
    , 46 Da) generates the 2,5-difluorophenyl isocyanate  cation.
    
    • Result: Diagnostic peak at m/z 155 (

      
      ).
      
  • Alpha-Cleavage (Loss of Ethoxy Radical): Cleavage of the C-O bond loses an ethoxy radical (

    
    , 45 Da).
    
    • Result: Acylium ion at m/z 156 .

Visualization of Fragmentation Pathways[2]

The following diagram illustrates the mechanistic causality between the molecular ion and its progeny fragments.

FragmentationPathway cluster_legend Signal Intensity M_Ion Molecular Ion (M+) m/z 201 Isocyanate 2,5-Difluorophenyl Isocyanate m/z 155 M_Ion->Isocyanate - EtOH Aniline 2,5-Difluoroaniline (Base Peak) m/z 129 M_Ion->Aniline - CO2, - C2H4 Ethanol Loss of EtOH (-46 Da) RingFrag Ring Fragment (Loss of HCN) m/z 102 Aniline->RingFrag - HCN Rearrange McLafferty/Thermal (-CO2, -C2H4) High High Intensity Med Med Intensity Low Low Intensity

Figure 1: Mechanistic fragmentation pathway of ethyl N-(2,5-difluorophenyl)carbamate under Electron Ionization (70 eV).

Differentiation from Isomers (The "Ortho Effect")[3]

A critical challenge in drug development is distinguishing the 2,5-difluoro isomer from the 2,4-difluoro or 3,4-difluoro analogs. Mass spectrometry provides a solution via the "Ortho Effect."

  • 2,5-Difluoro Isomer: Contains a fluorine atom at the ortho position (C2) relative to the nitrogen.

  • 3,4-Difluoro Isomer: No ortho fluorine.

Differentiation Mechanism: In the 2,5-isomer, the ortho fluorine can interact with the N-H proton. Under high-energy collision (EI or MS/MS), this facilitates a specific loss of HF (20 Da) or changes the ratio of the [M-EtOH] (isocyanate) peak relative to the aniline peak.

  • Protocol: Monitor the ratio of m/z 155 (Isocyanate) to m/z 129 (Aniline). The ortho-substituted isomers typically show a faster degradation to the aniline due to steric and electronic acceleration of the rearrangement.

Experimental Protocols

To ensure reproducibility and avoid artifacts (like thermal degradation), follow these validated workflows.

Protocol A: GC-MS (Structural Confirmation)
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Inlet: Cool On-Column or PTV (Programmed Temperature Vaporization).

    • Critical: Do NOT use a standard split/splitless injector at 250°C. This will convert 100% of the sample to 2,5-difluoroaniline before it reaches the column.

    • Ramp: Start at 50°C, ramp to 250°C after injection.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Source Temp: 230°C.

  • Scan Range: m/z 40–300.

Protocol B: LC-MS/MS (Quantification)
  • Ionization: ESI Positive Mode.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Transition (MRM):

    • Quantifier: 202.1

      
       129.1 (Loss of carbamate tail).
      
    • Qualifier: 202.1

      
       156.0 (Loss of Ethanol).
      
Workflow Decision Matrix

WorkflowMatrix Sample Unknown Sample Goal Define Goal Sample->Goal Struct Structure ID / Impurity Profiling Goal->Struct ID Quant Quantification / Bioanalysis Goal->Quant Conc. Check Check Thermal Stability Struct->Check LCMS LC-MS (ESI) Quant->LCMS GCMS GC-MS (EI) PTV Use PTV/Cool On-Column GCMS->PTV Required for Carbamates Check->GCMS Stable Check->LCMS Unstable

Figure 2: Decision matrix for selecting the optimal MS workflow for fluorinated carbamates.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Carbamic acid, phenyl-, ethyl ester (Analogous fragmentation). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • University of Notre Dame. (n.d.). Ionization Modes: EI vs ESI. Mass Spectrometry & Proteomics Facility.[2] [Link]

  • PubChem. (2025). Ethyl N-(2,5-difluorophenyl)carbamate Compound Summary. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: Ethyl N-(2,5-difluorophenyl)carbamate

Executive Summary & Hazard Logic Ethyl N-(2,5-difluorophenyl)carbamate (CAS: 2145-86-0) is not merely a benign intermediate; it is a fluorinated carbamate capable of hydrolyzing into 2,5-difluoroaniline , a compound with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Ethyl N-(2,5-difluorophenyl)carbamate (CAS: 2145-86-0) is not merely a benign intermediate; it is a fluorinated carbamate capable of hydrolyzing into 2,5-difluoroaniline , a compound with significantly higher acute toxicity and volatility.

While many laboratory protocols suggest alkaline hydrolysis to neutralize carbamates, this method is contraindicated for this specific compound in a standard benchtop setting. Hydrolysis releases the difluoroaniline moiety, which poses a risk of methemoglobinemia and severe eye/skin irritation.

Immediate Directive:

  • Do NOT dispose of down the drain.[1]

  • Do NOT attempt benchtop chemical neutralization (hydrolysis) unless using a closed system with a scrubber.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Risk Assessment

Understanding the molecular behavior dictates the disposal strategy. The fluorine substitution at the 2,5-positions increases the lipophilicity of the molecule, potentially enhancing skin absorption compared to non-fluorinated analogues.

PropertyDataOperational Implication
CAS Number 2145-86-0Use for waste manifesting.
Formula C9H9F2NO2Organic, Halogenated.[2]
Physical State Solid (typically)Dust control is critical during weighing/transfer.
Primary Hazard Irritant (Skin/Eye), Potential CarcinogenTreat as a "Select Carcinogen" due to carbamate moiety.
Hydrolysis Product 2,5-Difluoroaniline Toxic/Volatile. This is the primary driver for "Incineration Only" protocols.
Incompatibility Strong Acids, Strong BasesSegregate from these streams to prevent uncontrolled degradation.

Operational Handling & Containment

Before disposal, proper segregation is required to prevent cross-reaction in waste drums.

PPE Requirements[1][3][4][5][6]
  • Gloves: Double-gloving with Nitrile is recommended. Fluorinated compounds can sometimes permeate standard latex or thin nitrile faster than expected.

  • Respiratory: If handling powder >100 mg outside a fume hood, use an N95 or P100 particulate respirator.

  • Clothing: Standard lab coat and safety glasses.

Waste Segregation[7][8]
  • Stream: Halogenated Organic Waste.

  • Container: High-density polyethylene (HDPE) or amber glass. Avoid metal containers if the waste is acidic (though the pure compound is neutral).

  • Labeling: Must clearly state "Ethyl N-(2,5-difluorophenyl)carbamate" and "Contains Fluorine."

Disposal Workflow (Decision Matrix)

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and minimizes personnel exposure.

DisposalWorkflow Start Waste Generation (Ethyl N-(2,5-difluorophenyl)carbamate) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Contaminated Is it pure chemical or contaminated debris (gloves/wipes)? Solid->Contaminated PureSolid Double-bag in polyethylene. Place in 'Solid Hazardous Waste' drum. Contaminated->PureSolid Debris Place in clear hazardous waste bag. Label 'Contaminated Debris - Toxic'. Contaminated->Debris Incineration FINAL DISPOSAL: High-Temperature Incineration (Licensed Contractor) PureSolid->Incineration Debris->Incineration SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, Ethyl Acetate) SolventCheck->NonHalogenated CombineHalo Combine into 'Halogenated Organic Waste'. (Do NOT mix with acids) Halogenated->CombineHalo NonHalogenated->CombineHalo *Treat as Halogenated due to solute CombineHalo->Incineration

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure proper incineration.

Detailed Protocols

Protocol A: Solid Waste (Pure Substance)
  • Containerize: Transfer the solid into a screw-top jar (glass or HDPE).

  • Secondary Containment: Place the jar into a clear polyethylene zip-lock bag.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: 100% Ethyl N-(2,5-difluorophenyl)carbamate.

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Crucial Insight: Even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the fluorine atoms in the solute technically classifies the mixture as a Halogenated Waste Stream for many incinerators. This is vital because halogenated waste requires higher burn temperatures to prevent the formation of dioxins/furans.

  • Selection: Use the "Halogenated Organic Solvents" carboy (typically red or yellow can).

  • pH Check: Ensure the waste solvent is Neutral (pH 6-8).

    • Why? Acidic conditions promote hydrolysis to the aniline. If the solution is acidic, neutralize carefully with Sodium Bicarbonate before adding to the drum.

  • Pouring: Use a funnel to prevent spills.

  • Log: Record the volume and concentration on the waste log sheet immediately.

Protocol C: Spill Response (Emergency)

If a spill occurs (>1g solid or >10mL solution):

  • Evacuate: Clear the immediate area.

  • PPE Up: Wear nitrile gloves, lab coat, and goggles. Use a dust mask if powder is airborne.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop into a bag.

    • Liquid: Absorb with vermiculite or sand. Do NOT use combustible materials (like sawdust) if the solvent is flammable.

  • Clean: Wipe the surface with soap and water.[3] Dispose of all cleanup materials as hazardous waste (Protocol A).

Why We Do Not "Deactivate" On-Site

A common question from researchers is: "Can I just add NaOH to break it down?"

The Answer is NO.

The hydrolysis reaction is:



Where R is the 2,5-difluorophenyl group.

  • Parent Compound: Ethyl N-(2,5-difluorophenyl)carbamate (Low volatility, Moderate Toxicity).

  • Product: 2,5-Difluoroaniline (High volatility, High Toxicity, Methemoglobinemia risk).

By hydrolyzing it on the bench, you convert a manageable solid waste into a volatile toxic liquid that is harder to contain. Always choose incineration for the parent compound.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[4] 2,5-Difluoroaniline (Compound Summary).[3][5] National Library of Medicine. Retrieved October 26, 2023.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • Fisher Scientific. (n.d.).[6] Safety Data Sheet: Ethyl Carbamate.[7][6][8][9] (Used for analogue hazard extrapolation).

Sources

Handling

Personal protective equipment for handling ethyl N-(2,5-difluorophenyl)carbamate

Topic: CAS No: 2145-86-0 Executive Safety Summary Compound Identity: Ethyl N-(2,5-difluorophenyl)carbamate is a specialized fluorinated aryl carbamate intermediate. Critical Hazard Distinction: Unlike simple "ethyl carba...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS No: 2145-86-0

Executive Safety Summary

Compound Identity: Ethyl N-(2,5-difluorophenyl)carbamate is a specialized fluorinated aryl carbamate intermediate. Critical Hazard Distinction: Unlike simple "ethyl carbamate" (urethane), which is a potent carcinogen and volatile, this N-substituted aryl derivative is a heavier, non-volatile solid (MW: 201.17 g/mol ). Primary Risks: While specific toxicological data is limited, structural analogs (fluorinated anilines and aryl carbamates) suggest risks of skin sensitization, severe eye irritation, and potential systemic toxicity (methemoglobinemia) if metabolized to 2,5-difluoroaniline. Operational Stance: Treat as a High-Potency Pharmacophore (HPP) . Handle only within containment.

Risk Assessment & Hazard Classification

Based on Structure-Activity Relationships (SAR) and GHS Standards for Aryl Carbamates.

Hazard CategoryRisk LevelMechanism / Justification
Acute Toxicity (Oral) Moderate Aryl carbamates can inhibit acetylcholinesterase, though typically less potently than N-methyl carbamates.
Skin/Eye Irritation High The fluorinated phenyl ring increases lipophilicity, enhancing dermal absorption and potential for contact dermatitis.
Systemic Toxicity Unknown/High Potential metabolic cleavage may release 2,5-difluoroaniline , a known methemoglobinemia inducer (interferes with oxygen transport in blood).
Sensitization Moderate Potential respiratory or skin sensitizer upon repeated exposure.

PPE Matrix: The "Defense-in-Depth" Strategy

Standard lab coats are insufficient. Use this matrix to select gear based on the operation.

ComponentStandard Handling (Solids < 1g)High-Risk Handling (Solutions / > 1g)Material Specification
Hand Protection Double Gloving Double Gloving + Change Schedule Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) for prolonged solvent contact.
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesANSI Z87.1 compliant. Face shield required if pouring > 100 mL solution.
Respiratory Fume Hood (Engineering Control)N95/P100 RespiratorPrimary: Handle in certified fume hood. Secondary: If hood unavailable, use P100 particulate respirator.
Body Defense Lab Coat (High-neck, long sleeve)Tyvek® Sleeves or ApronCotton/Poly blend is acceptable for solids; impermeable Tyvek for solutions.

Operational Protocol: Step-by-Step Handling

Phase A: Storage & Transport
  • Container: Store in amber glass vials with PTFE-lined caps.

  • Environment: Keep cool (2-8°C) and dry. Fluorinated carbamates are generally stable but can hydrolyze in moist, acidic conditions.

  • Transport: Never carry vials by hand. Use a secondary containment bin (Nalgene or polypropylene) when moving between the balance and the fume hood.

Phase B: Weighing & Transfer (The Critical Zone)

Most exposure incidents occur during the transfer of static-prone solids.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the compound.

  • The "Zone of Safety": Place the analytical balance inside the fume hood. If the balance is external, use a balance enclosure or weigh inside a tared, screw-top vial to minimize open-air transfer.

  • Technique:

    • Tare the closed vial.

    • Open vial inside the hood, add solid, close vial.

    • Weigh the closed vial.

    • Rationale: This "difference weighing" method prevents dust inhalation.

Phase C: Solubilization & Reaction
  • Solvent Choice: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO).

  • Addition Order: Always add solvent to solid . Adding solid to a stirring solvent can generate airborne dust.

  • Temperature: If heating is required, use a reflux condenser. Never heat an open vessel of this compound.[1][2][3]

Emergency Response & Waste Disposal

Spill Response Logic
  • Solid Spill: Do NOT sweep (creates dust).[2] Cover with wet paper towels (solvent-dampened), then wipe up.

  • Solution Spill: Absorb with vermiculite or clay pads.

  • Decontamination: Wash surface with 10% sodium carbonate solution (hydrolyzes the carbamate) followed by water.

Disposal Streams
  • Solid Waste: Segregate into "Hazardous Solid - Toxic" container.

  • Liquid Waste: Halogenated solvent waste stream (due to Fluorine content).

  • Rinseate: The first triple-rinse of the reaction vessel must go into the hazardous waste, not down the drain.

Visualizing the Safety Workflow

SafetyWorkflow Start Task: Handle Ethyl N-(2,5-difluorophenyl)carbamate RiskAssess Risk Assessment: Potential Irritant & Methemoglobinemia Agent Start->RiskAssess PPE_Check PPE Check: Nitrile Gloves (x2), Goggles, Lab Coat RiskAssess->PPE_Check State_Check Physical State? PPE_Check->State_Check Solid_Ops Solid Handling: Use Anti-static Gun Weigh by Difference State_Check->Solid_Ops Powder/Crystal Liquid_Ops Solution Handling: Work in Fume Hood Sash at <18 inches State_Check->Liquid_Ops Dissolved Waste Disposal: Segregate as Halogenated/Toxic Waste Solid_Ops->Waste Liquid_Ops->Waste

Caption: Operational logic flow for minimizing exposure risks during solid and liquid handling phases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217895 (Ethyl N-(2,5-difluorophenyl)carbamate). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Carbamate Toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline and Homologs (29 CFR 1910.1000). (Reference for potential aniline metabolite hazards). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.